Product packaging for C21H20O6(Cat. No.:)

C21H20O6

Cat. No.: B3584060
M. Wt: 368.4 g/mol
InChI Key: KXNVZHWDYACWDB-UHFFFAOYSA-N
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Description

Curcumin, with the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol, is a bright yellow, polyphenolic compound that serves as the principal curcuminoid of turmeric (Curcuma longa) . Also known as diferuloylmethane, it appears as an orange-yellow crystalline powder and is characterized by its low solubility in water but good solubility in organic solvents like DMSO and ethanol . This symmetrical molecule features a seven-carbon linker with an α,β-unsaturated β-diketone moiety and aromatic O-methoxy-phenolic groups, allowing it to exist in tautomeric keto and enol forms . As a research compound, Curcumin exhibits a broad and polypharmacological spectrum of bioactivities, making it a valuable tool for investigating numerous cellular pathways . It acts as a cell-permeable, irreversible inhibitor of key enzymes including 5-lipoxygenase (IC50 = 8 µM) and cyclooxygenase (IC50 = 52 µM), positioning it as a significant compound for studying inflammatory processes . Its mechanism extends to inhibiting the induction of nitric oxide synthase in activated macrophages and acting as a specific inhibitor of histone acetyltransferase p300/CREB-binding protein, thereby modulating epigenetic regulation . Furthermore, research explores its role in conferring protection against neurotoxic and genotoxic agents, and in inhibiting the intrinsic kinase activity of the EGF receptor . Contemporary studies are also focused on its potential anti-aging properties, as it is shown to modulate key longevity-related pathways, including sirtuins, AMPK, NF-κB, and mTOR . Researchers utilize Curcumin across diverse fields such as anti-inflammatory and analgesic formulation development, neurological health and neuroprotection, adjunct therapy in oncology research for its pro-apoptotic properties, and antiviral and immunomodulatory studies . A major focus of current research involves developing novel formulations, such as liposomal encapsulation, to overcome Curcumin's inherent challenges with chemical instability and poor oral bioavailability, thereby enhancing its bioaccessibility for experimental models . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O6 B3584060 C21H20O6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2,3)13-4-6-14(7-5-13)27-18-11-26-17-10-15(25-12-19(22)23)8-9-16(17)20(18)24/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNVZHWDYACWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Structural Overview, and Academic Significance of C21h20o6

Established Chemical Nomenclature and Synonyms of C21H20O6

The compound this compound possesses a specific systematic name according to IUPAC rules, alongside several commonly used names and recognized alternative chemical formulae representing its different structural states.

Beyond its systematic IUPAC name, this compound is most commonly known as Curcumin (B1669340). nih.govwikipedia.orgfishersci.nofishersci.comchemspider.comsigmaaldrich.comijpsonline.comuni.lumateriom.orgchemicalbook.comcas.orgchemspider.comdergipark.org.tr Another widely used synonym is Diferuloylmethane, which reflects its structure as being derived from two ferulic acid residues linked by a methylene (B1212753) bridge. nih.govwikipedia.orgpharmacompass.comfishersci.nofishersci.comijpsonline.comdergipark.org.trnuft.edu.uanih.govsemanticscholar.org Other recognized synonyms include Natural yellow 3 and Turmeric yellow, referencing its origin and color. nih.govpharmacompass.comfishersci.nofishersci.comchemicalbook.comnih.gov

The compound this compound exhibits keto-enol tautomerism due to the presence of a β-diketone moiety in its structure. wikipedia.orgfishersci.comijpsonline.commateriom.orgnuft.edu.uanih.govresearchgate.netguidetopharmacology.orgsci-hub.setaylorandfrancis.comresearchgate.netresearchgate.netresearchgate.net This means it can exist in equilibrium between a diketo form and an enol form. wikipedia.orgnuft.edu.uataylorandfrancis.comresearchgate.netresearchgate.net The relative abundance of these tautomeric forms can be influenced by factors such as the solvent and pH. nuft.edu.uataylorandfrancis.comresearchgate.net In polar and acidic mediums, the keto form tends to be predominant, while in non-polar and basic mediums, the enol form is more prevalent. nuft.edu.uataylorandfrancis.comresearchgate.net The enol form is characterized by intramolecular hydrogen bonding. nuft.edu.uataylorandfrancis.com Theoretical studies have investigated the stability and properties of these tautomers and their isomers. semanticscholar.orgsci-hub.se The existence of these tautomeric forms is crucial to understanding the compound's chemical reactivity and interactions. nuft.edu.uataylorandfrancis.comresearchgate.netresearchgate.netresearchgate.net

Significance of this compound in Natural Product Chemistry Research

This compound, commonly known as curcumin, holds significant importance in natural product chemistry research. It is the principal curcuminoid found in Curcuma longa, the plant commonly known as turmeric. nih.govwikipedia.orgijpsonline.commateriom.orgchemicalbook.comdergipark.org.trnuft.edu.uasemanticscholar.orgresearchgate.netresearchgate.netnih.gov Turmeric has a long history of use in traditional medicine in Asian countries. ijpsonline.comchemicalbook.comdergipark.org.tr As a natural polyphenol, curcumin is a major bioactive component of turmeric extracts. ijpsonline.comdergipark.org.trresearchgate.netresearchgate.netnih.gov Its unique chemical structure, featuring two aromatic rings with ortho-methoxy phenolic groups linked by a seven-carbon chain containing an α,β-unsaturated β-diketone moiety, is responsible for many of its observed properties. ijpsonline.comnuft.edu.uataylorandfrancis.comresearchgate.netresearchgate.netresearchgate.net Research in natural product chemistry focuses on isolating, characterizing, and understanding the properties of such compounds from biological sources. Curcumin's presence in a widely used spice and its diverse chemical characteristics make it a key subject of investigation in this field.

Overview of Research Trajectory and Scholarly Interest in this compound

Scholarly interest in this compound (curcumin) has grown considerably over time, driven by its presence in traditional medicine and the identification of its unique chemical structure and properties. The compound was first isolated in crystalline form in 1870, and its complete chemical structure was elucidated in 1910. wikipedia.orgijpsonline.com The synthesis of the compound was reported in 1913. wikipedia.org

Research into curcumin has explored a wide range of potential activities, including antioxidant and anti-inflammatory properties, which are attributed to its chemical structure. nih.govijpsonline.comdergipark.org.trnuft.edu.uasemanticscholar.orgresearchgate.netresearchgate.netnih.gov Studies have investigated its interactions with various biological targets and signaling pathways. pharmacompass.comresearchgate.netresearchgate.net The research trajectory has evolved from initial characterization and synthesis to extensive investigations into its chemical behavior, particularly its tautomerism and stability under different conditions. nuft.edu.uasci-hub.setaylorandfrancis.comresearchgate.net

Natural Occurrence and Advanced Isolation Methodologies of C21h20o6

Primary Botanical Sources of C21H20O6

This compound is predominantly sourced from the rhizomes of certain plant species.

Curcuma longa (Turmeric) Rhizomes as a Dominant Source

The rhizomes of Curcuma longa L., commonly known as turmeric, serve as the most significant natural source of this compound. nih.govdergipark.org.trfao.orgresearchgate.netfishersci.caontosight.airesearchgate.netbiocompare.comfao.orgresearchgate.netresearchgate.netresearchgate.net This plant, a member of the ginger family (Zingiberaceae), is native to southwestern India and is widely cultivated in tropical and subtropical regions. researchgate.netresearchgate.netaydin.edu.tr this compound is the main colored compound in turmeric rhizomes and is a key component contributing to its use as a spice and traditional medicine. researchgate.netresearchgate.netfao.orgresearchgate.netpharmacompass.com The concentration of curcuminoids, including this compound, in turmeric root typically ranges from approximately 1–6% by dry weight. uva.nl

Other Curcuma Species and Minor Botanical Occurrences

While Curcuma longa is the primary source, this compound and its related curcuminoids are also found in other Curcuma species. Demethoxycurcumin (B1670235) and bisdemethoxycurcumin (B1667434), which are structurally similar to this compound, have been reported in species such as Curcuma zedoaria and Etlingera elatior. nih.gov Curcuma xanthorrhiza and Curcuma kwangsiensis have also been noted to contain demethoxycurcumin and bisdemethoxycurcumin. nih.govnih.gov While Curcuma longa is uniquely rich in this compound, demethoxycurcumin, and bisdemethoxycurcumin among Curcuma species, the specific content ratios can vary depending on the variety and growing environment. researchgate.net

Compositional Context: this compound within Curcuminoid Mixtures

This compound exists naturally as part of a mixture of structurally related compounds known as curcuminoids. The primary curcuminoids found in Curcuma longa are this compound (curcumin), demethoxycurcumin, and bisdemethoxycurcumin. dergipark.org.trfao.orgresearchgate.netuva.nlwikipedia.orgijcrt.org

Relative Proportions of this compound, Demethoxycurcumin, and Bisdemethoxycurcumin

The relative proportions of these three curcuminoids in Curcuma longa can vary, but typical compositions have been reported. Commercial curcumin (B1669340) preparations often contain a mixture of these compounds. wikipedia.orgwikipedia.org Studies indicate that this compound is the major component, followed by demethoxycurcumin and then bisdemethoxycurcumin. dergipark.org.trresearchgate.netuva.nlwikipedia.orgijcrt.orgresearchgate.net

Reported relative weight distributions include approximately 60-70% this compound, 20-27% demethoxycurcumin, and 10-15% bisdemethoxycurcumin. uva.nl Other sources provide slightly different ratios, such as around 77% this compound, 18% demethoxycurcumin, and 5% bisdemethoxycurcumin. researchgate.netijcrt.org Another analysis indicated relative percentages of approximately 63% for this compound, 22% for demethoxycurcumin, and 15% for bisdemethoxycurcumin in turmeric samples. csic.es The content of individual curcuminoids can also vary based on the geographical location of the Curcuma longa source. researchgate.net

Here is a summary of reported relative proportions:

CurcuminoidTypical Range (%) uva.nlReported Percentage 1 (%) researchgate.netijcrt.orgReported Percentage 2 (%) csic.esReported Percentage 3 (%) researchgate.net
This compound (Curcumin)60-70776346.45-67.31
Demethoxycurcumin20-27182211.47-23.81
Bisdemethoxycurcumin10-155155.97-13.88

Modern Extraction and Isolation Techniques for this compound from Natural Matrices

The extraction and isolation of this compound from natural sources, primarily Curcuma longa rhizomes, involve various techniques aimed at separating the curcuminoids from other plant materials.

Solvent-Based Extraction Methods (e.g., Soxhlet with Ethanol (B145695), Dichloromethane (B109758), Ethyl Acetate)

Solvent extraction is a widely employed method for obtaining this compound from turmeric. nih.govfao.orgfao.org The process typically involves grinding the turmeric rhizomes into a powder and then washing it with a suitable solvent to selectively extract the coloring matter. fao.org

Common solvents used in the extraction and purification of curcuminoids include ethanol, methanol (B129727), isopropanol, acetone, hexane (B92381), ethyl acetate (B1210297), and dichloromethane. nih.govfao.orgfao.org Soxhlet extraction is a traditional solid-liquid extraction technique that has been utilized for the extraction of curcuminoids from turmeric powder. researchgate.netaydin.edu.trsci-hub.seaip.orgutwente.nlrjptonline.org Studies have compared the effectiveness of different solvents in Soxhlet extraction, such as ethanol and dichloromethane. sci-hub.seaip.org For instance, dichloromethane has been reported to provide a faster extraction time compared to ethanol in Soxhlet extraction of curcuminoid. sci-hub.seaip.org Ethanol and hexane have also been used in Soxhlet extraction systems for isolating this compound, yielding a certain percentage of the compound after a specific extraction duration. researchgate.net Ethyl acetate is another solvent used in Soxhlet extraction for obtaining extracts containing polyphenols. phcogj.com

Following the initial solvent extraction, further purification steps, such as crystallization, are often employed to obtain a concentrated curcuminoid powder. nih.govfao.orgfao.org The oleoresin obtained after solvent distillation, containing curcuminoids, volatile oils, and resins, can be subjected to further washes with selective solvents to isolate the curcumin pigment. fao.org

Other solvent-based techniques and alternative methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) have also been explored to improve extraction efficiency and address limitations of traditional methods. aydin.edu.trutwente.nlijcrt.org However, solvent extraction, particularly methods involving solvents like ethanol, dichloromethane, and ethyl acetate, remains a fundamental approach in the isolation of this compound. fao.orgijcrt.orgwikipedia.orgscribd.com

Chromatographic Purification Strategies (e.g., Column Chromatography on Silica (B1680970) Gel)

Chromatographic methods are indispensable for the purification of this compound compounds like Silybin (B1146174) from complex plant extracts. Column chromatography, particularly utilizing silica gel as a stationary phase, is a widely applied technique for purifying Silybin and separating it from other components of silymarin (B1681676) jmp.iracs.orgresearchgate.netmdpi.com.

In a typical silica gel column chromatography procedure for Silybin, the crude extract is loaded onto a column packed with silica gel. The separation is achieved by eluting the compounds with a mobile phase, often a mixture of solvents with varying polarities. For instance, a chloroform:methanol mixture (e.g., 90:10) has been used as an eluent for silica gel column chromatography to separate compounds from Silybum marianum extract researchgate.net. Silica gel is effective due to its polar nature, which interacts with polar compounds like Silybin, allowing for differential migration based on their affinities for the stationary and mobile phases mdpi.comlabbox.eukanto.co.jp.

However, separating the diastereomers of Silybin, Silybin A and Silybin B, can be challenging due to their very similar chemical and chromatographic behavior acs.orgnih.gov. While conventional silica gel column chromatography can be used in the initial purification stages, achieving high purity separation of the diastereomers often requires more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase HPLC, has proven effective for separating Silybin A and B acs.orgresearchgate.netcuni.cznih.gov. This method allows for the isolation of gram-scale amounts of the individual diastereoisomers with high purity (greater than 98% in some cases) nih.gov. Other stationary phases like Diaion HP-20 resin and Sephadex LH-20 have also been used in column chromatography for the isolation and purification of Silybin and its diastereomers jmp.irresearchgate.netscispace.com. Solid phase extraction (SPE) using C18 silica microspheres has also been explored as a method for purifying the silybin and isosilybin (B7881680) mixture from crude extracts researchgate.netchrom-china.com.

Table 2: Examples of Stationary and Mobile Phases in Silybin Chromatography

Chromatography TypeStationary PhaseMobile Phase ExamplesPurpose
Column ChromatographySilica GelChloroform:Methanol mixturesGeneral purification, initial separation
Column ChromatographyDiaion HP-20 resinWater, then MethanolInitial separation, impurity removal
Column ChromatographySephadex LH-20MethanolFurther purification, separation of isomers?
Preparative Reversed-Phase HPLCC18 Silica MicrospheresAmmonium acetate, Methanol/Water/Formic acidSeparation of Silybin A and B diastereomers
Solid Phase Extraction (SPE)C18 Silica MicrospheresOptimized elution solventsPurification of Silybin/Isosilybin mixture

Data compiled from various sources jmp.iracs.orgresearchgate.netscispace.comresearchgate.netnih.govresearchgate.netchrom-china.com.

Crystallization and Further Refinement Techniques

Crystallization is a critical step in the purification and refinement of chemical compounds, including Silybin (this compound). This technique leverages the differences in solubility of compounds in a given solvent or mixture of solvents to obtain a pure crystalline solid. For Silybin, crystallization is often employed after initial extraction and chromatographic separation to enhance purity acs.orgnih.govresearchgate.net.

Various solvent systems have been utilized for the crystallization of Silybin. Mixtures of methanol and water are commonly used, with specific ratios influencing the crystallization process mdpi.comacs.org. For instance, crystallization from methanol-water (9:1) has been reported acs.org. Ethanol-water mixtures have also been found to be effective crystallization solvents for Silybin-rich extracts nih.gov. In one method, a dried extract was dissolved in ethanol and then water was added to induce crystallization upon cooling nih.gov. The choice of solvent system is important as it affects the solubility of Silybin and impurities, thereby influencing the purity of the resulting crystals nih.gov.

While crystallization is effective for purifying bulk Silybin, obtaining pure crystalline forms of the individual diastereomers, Silybin A and Silybin B, through direct crystallization can be challenging. Early studies noted that silybin typically yields mixed crystals of Silybin A and B, and the crystallization of isolated diastereomers was difficult nih.gov. However, refinement techniques following chromatographic separation can lead to highly pure forms. Recrystallization from solvents like dichloromethane-methanol has been used to separate diastereoisomeric silybin acs.org.

Advanced techniques like supercritical fluid crystallization have also been explored for preparing fine particles of Silibinin google.com. Furthermore, the differences between Silybin A and Silybin B are observable after crystallization, with distinct crystal forms and melting points reported for the individual diastereomers obtained through separation and subsequent crystallization mdpi.com. Silybin A crystallized from MeOH–H2O forms yellowish flat crystals with a melting point of 162–163 °C, while Silybin B forms yellow grain crystals with a melting point of 158–160 °C mdpi.com.

Further refinement after crystallization often involves drying the obtained crystals to remove residual solvents nih.govgoogle.com. Techniques such as drying in vacuo at controlled temperatures are used to ensure the final product is a dry powder google.com. The purity of the refined compound is then typically assessed using analytical techniques like HPLC jmp.irresearchgate.netnih.gov.

Table 3: Crystallization and Refinement Parameters for Silybin

TechniqueSolvent System ExamplesKey ParametersOutcome/Purpose
CrystallizationMethanol-WaterSolvent ratio, Cooling temperaturePurification, obtaining crystalline form
CrystallizationEthanol-WaterSolvent ratio, Refluxing, CoolingPurification of extract, obtaining crystalline form
RecrystallizationDichloromethane-MethanolSolvent ratioSeparation of diastereoisomers
DryingIn vacuoTemperature, Pressure, DurationRemoval of residual solvents, obtaining dry solid

Data compiled from various sources mdpi.comacs.orgnih.govgoogle.comresearchgate.net.

Elucidation of C21h20o6 Biosynthetic Pathways

Precursor Molecules and Metabolic Intermediates in C21H20O6 Biosynthesis

The journey from primary metabolites to the final curcumin (B1669340) structure is a multi-step process involving several key precursor molecules and metabolic intermediates.

The biosynthesis of curcuminoids begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.netresearchgate.net Phenylalanine is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes its deamination to form cinnamic acid. nih.govresearchgate.netresearchgate.net This reaction is a critical entry point, channeling carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites.

Cinnamic acid serves as a fundamental building block for the curcuminoid structure. researchgate.netresearchgate.nettandfonline.com Isotopic labeling studies, specifically using 13C-labeled precursors, have confirmed that two phenylpropanoid units derived from phenylalanine are incorporated into the final curcuminoid molecule. tandfonline.comoup.comnih.gov The efficiency of incorporation follows the order of cinnamic acid > p-coumaric acid >> ferulic acid, suggesting that modifications to the phenyl ring, such as hydroxylation and methoxylation, may occur after the initial formation of the C6-C3 (phenylpropanoid) unit. tandfonline.comoup.comnih.gov

Following its formation, cinnamic acid undergoes hydroxylation at the para position by the enzyme cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. nih.govresearchgate.netresearchgate.net This intermediate is then activated through the attachment of a coenzyme A (CoA) molecule, a reaction catalyzed by 4-coumarate-CoA ligase (4CL), to form p-coumaroyl-CoA. nih.govresearchgate.netnih.gov This activated thioester, along with feruloyl-CoA (derived from further modification of p-coumaroyl-CoA), serves as a "starter" unit for the subsequent condensation reactions. ijfmr.comnih.govnih.gov

The "extender" unit for the biosynthesis is malonyl-CoA. nih.govnih.gov Derived from the carboxylation of acetyl-CoA, malonyl-CoA provides the three-carbon chain that ultimately links the two phenylpropanoid units together. nih.gov Feeding experiments have confirmed that one molecule of malonic acid (via malonyl-CoA) is incorporated into the curcuminoid structure. tandfonline.comoup.comnih.gov

Table 1: Key Precursor Molecules in this compound Biosynthesis

Precursor MoleculeRole in PathwayOrigin Pathway
L-Phenylalanine Primary aromatic amino acid precursorShikimate Pathway
Cinnamic Acid Core phenylpropanoid intermediate researchgate.nettandfonline.comDerived from Phenylalanine
p-Coumaric Acid Hydroxylated phenylpropanoid intermediate nih.govresearchgate.netDerived from Cinnamic Acid
Malonyl-CoA Extender unit providing the central carbon bridge nih.govnih.govAcetate-Malonate Pathway

The direct precursors for the final assembly of the curcuminoid scaffold are diketide-CoA esters. researchgate.netresearchgate.net These are formed by the condensation of a starter molecule (either p-coumaroyl-CoA or feruloyl-CoA) with one molecule of the extender, malonyl-CoA. nih.govresearchgate.netresearchgate.net This specific condensation is catalyzed by a Type III polyketide synthase known as diketide-CoA synthase (DCS). nih.govresearchgate.netnih.gov

The primary starter molecule for curcumin itself is feruloyl-CoA. nih.gov This molecule is synthesized from p-coumaroyl-CoA through a series of enzymatic modifications, including hydroxylation and methylation. nih.govresearchgate.netnih.gov DCS catalyzes the formation of feruloyldiketide-CoA from feruloyl-CoA and malonyl-CoA. nih.govresearchgate.netnih.gov This diketide-CoA intermediate is then primed for the final condensation step, which is catalyzed by a different set of enzymes. nih.govresearchgate.net

Enzymatic Machinery Catalyzing this compound Production

The assembly of curcuminoids is orchestrated by a specific class of enzymes known as Type III polyketide synthases (PKSs), which are responsible for the iterative condensation of acyl-CoA precursors. ijfmr.comnih.govresearchgate.net

In Curcuma longa (turmeric), the biosynthesis of curcuminoids is a collaborative effort between two distinct types of Type III PKSs: diketide-CoA synthase (DCS) and curcumin synthase (CURS). ijfmr.comnih.govresearchgate.netnih.gov These enzymes are homodimers that possess a highly conserved Cys-His-Asn catalytic triad at their active site. nih.govwikipedia.org

DCS is unique among PKSs as it catalyzes the formation of a diketide intermediate but releases it as a CoA thioester (e.g., feruloyldiketide-CoA) rather than performing a subsequent cyclization or hydrolysis step. nih.govresearchgate.net This diketide-CoA product of the DCS reaction becomes the substrate for the second enzyme, CURS. researchgate.netnih.gov This two-enzyme system, where one PKS generates a specific intermediate for another, is a distinctive feature of curcuminoid biosynthesis in turmeric. nih.govresearchgate.net

The final step in forming the this compound scaffold is catalyzed by Curcumin Synthase (CURS). nih.govresearchgate.net CURS takes the feruloyldiketide-CoA synthesized by DCS and catalyzes a decarboxylative condensation reaction with a second molecule of feruloyl-CoA. researchgate.netnih.govwikipedia.org This reaction joins the two phenylpropanoid units via the malonyl-CoA-derived bridge, forming curcumin. researchgate.netwikipedia.org

Research has identified three distinct isoforms of this enzyme in Curcuma longa, designated as CURS1, CURS2, and CURS3. researchgate.netwikipedia.orgexpasy.orgresearchgate.net These isoforms share high sequence identity but exhibit crucial differences in their substrate specificity, which accounts for the natural occurrence of a mixture of curcuminoids (curcumin, demethoxycurcumin (B1670235), and bisdemethoxycurcumin) in the plant. wikipedia.orgresearchgate.net

CURS1 and CURS2 show a strong preference for feruloyl-CoA as the starter substrate. wikipedia.orgexpasy.orgresearchgate.net

CURS3 is more versatile and can efficiently utilize both feruloyl-CoA and p-coumaroyl-CoA as substrates. wikipedia.orgexpasy.orgresearchgate.net

This differential substrate affinity is the key to curcuminoid diversity. The condensation of two feruloyl-CoA-derived units yields curcumin. The condensation of one feruloyl-CoA unit and one p-coumaroyl-CoA unit results in demethoxycurcumin. nih.govnih.gov Finally, the condensation of two p-coumaroyl-CoA units produces bisdemethoxycurcumin (B1667434). nih.gov The relative expression levels of the CURS isoforms and the availability of the feruloyl-CoA and p-coumaroyl-CoA precursors ultimately determine the ratio of different curcuminoids in the plant. ijfmr.com

Table 2: Substrate Preferences of Curcumin Synthase (CURS) Isoforms

Enzyme IsoformPreferred Starter Substrate(s)Primary Curcuminoid Product(s)
CURS1 Feruloyl-CoA wikipedia.orgexpasy.orgCurcumin
CURS2 Feruloyl-CoA wikipedia.orgresearchgate.netCurcumin, Demethoxycurcumin
CURS3 Feruloyl-CoA, p-Coumaroyl-CoA wikipedia.orgexpasy.orgresearchgate.netCurcumin, Demethoxycurcumin, Bisdemethoxycurcumin

Diketide CoA Synthase (DCS)

Diketide CoA Synthase (DCS) is a pivotal enzyme in the curcuminoid biosynthetic pathway. nih.gov It belongs to the type III polyketide synthase (PKS) family of enzymes. nih.gov The primary function of DCS is to catalyze the condensation of a starter molecule, such as feruloyl-CoA or p-coumaroyl-CoA, with a molecule of malonyl-CoA to form a diketide-CoA intermediate. nih.govnih.gov This reaction is a crucial step that builds the carbon backbone of the curcuminoid structure. researchgate.net

Table 1: Key Enzymes in this compound (Curcumin) Biosynthesis

Enzyme Abbreviation Function
Diketide CoA Synthase DCS Catalyzes the formation of diketide-CoA intermediates from starter molecules (e.g., feruloyl-CoA) and malonyl-CoA. nih.govnih.gov
Phenylalanine Ammonia-Lyase PAL Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway. wikipedia.orgrsc.org

Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme that channels metabolites from primary metabolism into the phenylpropanoid pathway. rsc.org It catalyzes the first committed step in this pathway, which is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgrsc.org This reaction is fundamental for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and, importantly, the precursors for curcuminoids. wikipedia.org

The activity of PAL is a critical determinant of the flux of carbon into the phenylpropanoid pathway, thereby influencing the availability of precursors for curcumin biosynthesis. nih.gov In plants, PAL is typically encoded by a small family of genes, and its expression is highly regulated in response to various developmental and environmental cues such as tissue wounding, pathogen attack, and light exposure. wikipedia.orgnih.gov

Genetic and Enzymatic Regulation of this compound Biosynthesis

The production of curcumin is tightly controlled at both the genetic and enzymatic levels, ensuring its synthesis occurs at the appropriate time and location within the plant.

Gene Expression Profiles of Biosynthetic Enzymes

The expression levels of the genes encoding the key biosynthetic enzymes are a major factor in determining the quantity of curcumin produced. Studies have shown that the expression of Diketide-CoA Synthase (DCS) and multiple Curcumin Synthase (CURS) genes (CURS1, CURS2, and CURS3) is directly associated with curcuminoid content in the rhizomes of turmeric (Curcuma longa). nih.govnih.gov

Research indicates that the expression patterns of these genes can vary depending on the plant's developmental stage and genotype. nih.gov For instance, DCS expression has been observed to have a significant positive correlation with the accumulation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin. nih.gov Conversely, the expression of CURS3 has shown a negative association with the content of these curcuminoids. nih.gov The expression of CURS1 and CURS2 also appears to be linked to the synthesis of curcumin and demethoxycurcumin, respectively. nih.gov These findings suggest that the final curcuminoid composition is dependent on a balanced expression of these key enzyme-encoding genes. nih.gov

Substrate Availability and Specificity Influencing Curcuminoid Composition

The availability of specific substrates and the substrate preferences of the biosynthetic enzymes play a crucial role in determining the final mixture of curcuminoids. The primary precursors for curcuminoid biosynthesis are derived from the phenylpropanoid pathway, namely p-coumaroyl-CoA and feruloyl-CoA, along with malonyl-CoA. nih.govresearchgate.net

The different isoforms of Curcumin Synthase (CURS1, CURS2, and CURS3) exhibit distinct substrate specificities. wikipedia.org

CURS1 exclusively utilizes feruloyl-CoA as a starter substrate to produce curcumin. wikipedia.org

CURS2 can use both feruloyl-CoA and p-coumaroyl-CoA, leading to the synthesis of both curcumin and demethoxycurcumin, though it shows a preference for feruloyl-CoA. nih.govwikipedia.org

CURS3 is more versatile and can utilize both feruloyl-CoA and p-coumaroyl-CoA to produce curcumin, demethoxycurcumin, and bisdemethoxycurcumin. nih.govwikipedia.org

This differential substrate preference among the CURS isoforms explains the natural occurrence of a mixture of these three major curcuminoids in turmeric. nih.gov The relative abundance of p-coumaroyl-CoA and feruloyl-CoA in the plant tissue, which is in turn influenced by the upstream enzymes of the phenylpropanoid pathway, directly impacts the type and quantity of curcuminoids synthesized. nih.gov

Comparative Biosynthesis Across Plant Species

While curcumin is most famously associated with Curcuma longa (turmeric), the biosynthesis of curcuminoids and related diarylheptanoids occurs in other species within the Curcuma genus and the broader Zingiberaceae family. Comparative studies of different Curcuma species have revealed variations in curcuminoid content and composition, which can be attributed to differences in the expression levels of the biosynthetic genes. 14.139.189researchgate.net

For example, a comparative transcriptome analysis between Curcuma longa and its wild relative Curcuma aromatica showed that the higher curcumin content in C. longa is correlated with the upregulation of key biosynthetic genes, including two novel polyketide synthase genes. researchgate.net Furthermore, genomic analysis of turmeric has identified an expansion of genes related to DCS and CURS, which are key enzymes for curcumin biosynthesis. frontiersin.orgnih.gov This gene expansion is also observed in ginger (Zingiber officinale), another member of the Zingiberaceae family, suggesting a common evolutionary path for the biosynthesis of these compounds. frontiersin.orgnih.gov

The presence of a curcuminoid synthase (CUS) has also been identified in rice (Oryza sativa), which can synthesize bisdemethoxycurcumin from two molecules of p-coumaroyl-CoA and one molecule of malonyl-CoA. nih.gov However, curcuminoids are not typically detected in rice, and the in vivo function of this enzyme remains to be fully elucidated. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Curcumin This compound
Demethoxycurcumin C20H18O5
Bisdemethoxycurcumin C19H16O4
Feruloyl-CoA C20H24N7O18P3S
p-Coumaroyl-CoA C20H23N7O17P3S
Malonyl-CoA C24H38N7O19P3S
L-Phenylalanine C9H11NO2

Chemical Synthesis and Advanced Derivatization Strategies for C21h20o6 and Its Analogs

Total Chemical Synthesis Approaches for C21H20O6 (e.g., Condensation Reactions)

The total synthesis of this compound has been a subject of interest since its structure elucidation. One of the most widely adopted methods for synthesizing this compound and its symmetrical analogs involves condensation reactions, specifically the Claisen-Schmidt condensation. unpad.ac.iduwlax.edu This method typically utilizes acetylacetone (B45752) (a β-diketone) and substituted aromatic aldehydes, such as vanillin (B372448), as key starting materials. unpad.ac.iduwlax.edusemanticscholar.org

A common approach involves the condensation of acetylacetone with two equivalents of vanillin under either acidic or alkaline conditions. unpad.ac.id The Pabon synthesis, a notable method, employs acetylacetone and vanillin in the presence of boron trioxide (B2O3), a trialkyl borate (B1201080), and n-butylamine. nih.govnih.gov This method often involves protecting the β-diketone functionality, for instance, by forming a boron complex, to prevent unwanted side reactions and improve yield. nih.gov The resulting boron complex is then cleaved under slightly acidic conditions to yield this compound. nih.govnih.gov Variations of this method have been adopted by numerous research groups for the synthesis of this compound and its analogs. nih.govnih.gov Microwave irradiation has also been applied to the synthesis of this compound analogs through a one-pot system, offering a rapid and efficient method. globalresearchonline.netunpad.ac.id

Semi-Synthetic Modifications of this compound

Semi-synthetic modifications of this compound involve using naturally isolated this compound as a starting material and chemically altering its structure. This approach allows for targeted modifications to improve specific properties like lipophilicity, solubility, or biological activity. netjournals.orgmdpi.com

Modifications often target the reactive functional groups of this compound, including the diketone moiety and the phenolic hydroxyl groups. mdpi.comnih.gov For instance, the introduction of hydrophobic substituents through alkylation of the hydroxyl groups can potentially increase solubility in biological fluids and enhance bioavailability. netjournals.org A prenylation reaction on naturally isolated this compound has been shown to yield a semi-synthetic derivative with higher lipophilicity compared to the parent compound. netjournals.org Other semi-synthetic approaches involve the chemical modification of the diketone function to incorporate different moieties, such as pyrimidinone, to explore enhanced anticancer activities. mdpi.comresearchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs represent a significant area of research aimed at overcoming the limitations of the parent compound and enhancing its therapeutic potential. These modifications can involve altering the core structure, conjugating this compound with other molecules, or forming metal complexes. acs.orgglobalresearchonline.net

Structural Modifications for Enhanced Bioactivity (e.g., isoxazole (B147169), pyrazole (B372694) derivatives)

Structural modifications of this compound often focus on the β-diketone moiety and the aromatic rings to improve stability, bioavailability, and bioactivity. Replacing the β-diketone group with heterocyclic systems such as isoxazole or pyrazole has shown promise in generating derivatives with enhanced properties. researchgate.netbrieflands.comsciforum.net

Synthesis of these heterocyclic derivatives typically involves the reaction of this compound with hydrazine (B178648) or hydroxylamine (B1172632) derivatives. sciforum.net For example, pyrazole derivatives can be obtained by reacting this compound with hydrazine hydrate (B1144303) in acetic acid. sciforum.net Isoxazole derivatives can be synthesized by reacting this compound with hydroxylamine hydrochloride. sciforum.net These modifications can lead to improved stability by eliminating the keto-enol tautomerism of the β-diketone group. researchgate.net Studies have shown that isoxazole and pyrazole derivatives of this compound can exhibit higher contact activity, for instance, as acaricidal agents, compared to the parent compound. nyxxb.cn Some pyrazole derivatives have also demonstrated promising antiproliferative activity against various cancer cell lines, in some cases exhibiting lower IC50 values than the parent this compound. mdpi.comresearchgate.net

Interactive Table 1: Examples of Bioactivity Data for this compound Derivatives

Compound TypeExample ModificationObserved Activity/PropertyComparison to this compoundSource
Pyrazole DerivativeSpecific pyrazole analog (Compound 3b)Antiproliferative activity (GI50)GI50 values ranging between 0.281 and 5.59 µM mdpi.com
Isoxazole DerivativeSpecific isoxazole analog (Compound 4)Acaricidal activity (48h LC50)~6.35 fold higher potency against Tetranychus cinnabarinus nyxxb.cn
Pyrazole DerivativeSpecific pyrazole analog (Compound 11)Acaricidal activity (48h LC50)~4.92 fold higher potency against Panonychus citri nyxxb.cn
Pyrimidinone AnalogSpecific pyrimidinone analog (C1-C3)Anticancer efficacy (% Growth Inhibition)Tested against 59 cancer cell lines mdpi.com

Conjugation Strategies (e.g., Curcumin-NSAID Conjugates)

Conjugation of this compound with other therapeutic molecules is a strategy to enhance its bioavailability, improve therapeutic efficacy, and potentially reduce the side effects of the conjugated drug. Curcumin-NSAID conjugates are a notable example of this approach. ijpsjournal.comaustinpublishinggroup.comresearchgate.net

These conjugates are typically synthesized by coupling the phenolic hydroxyl groups of this compound with the carboxyl group of NSAIDs, often through ester linkages. researchgate.netnih.gov The Steglich esterification method has been employed for the synthesis of curcumin-NSAID conjugates, such as curcumin-diclofenac conjugates. researchgate.net Another method involves mixing this compound with NSAIDs and a coupling agent like 1-Ethyl-3-(3-dimethyl aminopropyl) carbodiimide (B86325) (EDAC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). ijpsjournal.comaustinpublishinggroup.com This approach aims to combine the anti-inflammatory properties of NSAIDs with the various therapeutic benefits of this compound, while potentially mitigating the gastrointestinal side effects associated with some NSAIDs. ijpsjournal.comaustinpublishinggroup.comresearchgate.net Studies have indicated that curcumin-NSAID conjugates can exhibit improved stability and significantly enhanced bioavailability compared to unconjugated this compound. ijpsjournal.comaustinpublishinggroup.comresearchgate.net

Metal Complexation with this compound (e.g., Eu, Ce, La, Y, Cr, Pd complexes)

This compound can act as a ligand and form complexes with various metal ions, including transition metals and lanthanides. banglajol.infoiraj.inresearchgate.net The formation of metal complexes can influence the stability, solubility, and biological activity of this compound. banglajol.inforesearchgate.net

This compound typically coordinates with metal ions in a bidentate mode through the oxygen atoms of its β-diketone moiety after deprotonation. semanticscholar.orgiraj.inresearchgate.net Complexes with metals such as Eu, Ce, La, Y, Cr, and Pd have been synthesized and characterized. semanticscholar.orgiraj.inresearchgate.net These complexes can be prepared by mixing this compound with metal salts in a suitable solvent, such as ethanol (B145695), often under heating and stirring. semanticscholar.orgresearchgate.net For example, Cr(III) complexes can be synthesized by reacting curcumin (B1669340) with chromium chloride in an ethanolic solution at a specific molar ratio and temperature. semanticscholar.org Pd(II) complexes have also been synthesized using curcumin and sodium hydroxide (B78521) in ethanol. researchgate.net

Metal complexation has been shown to enhance the antibacterial activity of this compound against certain bacteria like Klebsiella pneumonia and Escherichia coli. semanticscholar.orgbanglajol.inforesearchgate.net Some metal complexes, such as Eu(Curc)3, have demonstrated DNA cleaving ability. semanticscholar.orgresearchgate.net The solubility of this compound metal complexes can be influenced by factors such as the type of metal and the presence of surfactants. researchgate.net

Interactive Table 2: Examples of Metal Complexes of this compound and their Properties

Metal IonComplex Stoichiometry (Example)Synthesis Method (Example)Observed Property/ActivitySource
Cr(III)Cr(Curc)3Reaction with CrCl3·6H2O in ethanolAntibacterial activity (vs. E. Coli) semanticscholar.orgbanglajol.inforesearchgate.net
Eu(III)Eu(Curc)3Reaction with Eu(CH3COO)3 in ethanolDNA cleaving activity semanticscholar.orgresearchgate.net
Pd(II)Pd(Curc)2Reaction with PdCl2 and NaOH in ethanolAntibacterial activity semanticscholar.orgbanglajol.inforesearchgate.net
Fe(III)Cur-Fe(III)Reaction with Fe(III) saltEnhanced antioxidant capacity researchgate.net
Zn(II)Cur-Zn(II)Reaction with Zn(II) saltEnhanced antioxidant capacity researchgate.net
Ca(II)Cur-Ca(II)Reaction with Ca(II) saltEnhanced antioxidant capacity researchgate.net

Glycosylated Derivatives and Other Solubility-Enhancing Modifications

Improving the solubility of this compound is a critical aspect of enhancing its bioavailability and therapeutic efficacy. Glycosylation, the attachment of sugar moieties to the this compound molecule, is a promising strategy to increase its water solubility. jmb.or.krresearchgate.netnih.govnih.govcftri.res.in

Glycosylated derivatives of this compound, such as curcumin 4'-O-β-glucoside and curcumin 4',4''-di-O-β-glucoside, have been synthesized. jmb.or.krnih.gov These can be prepared using chemoenzymatic methods, such as one-pot multienzyme glycosylation reactions utilizing UDP-α-D-glucose or UDP-α-D-2-deoxyglucose as donor substrates. jmb.or.krnih.gov Glycosylation has been shown to significantly increase the water solubility of this compound, with some diglycoside derivatives exhibiting a dramatic increase in solubility compared to the parent compound. jmb.or.krresearchgate.net This enhanced solubility can lead to improved biological activities. nih.gov

Besides glycosylation, other strategies to enhance this compound solubility include particle size reduction, the use of surfactants, hydrophobic carriers, and the formation of inclusion complexes. nih.gov Amorphization, the conversion of crystalline this compound to its amorphous state, is another effective method to improve solubility and dissolution rates. mdpi.com This can be achieved through techniques like supercritical fluid technology, potentially in combination with co-formers like tryptophan. mdpi.com Surface modification of nanoparticles with this compound can also enhance its solubility and delivery. rsc.org

Interactive Table 3: Solubility Enhancement of this compound through Glycosylation

CompoundSolubility in PBS (pH 7.4)Fold Increase vs. CurcuminSource
CurcuminBaseline1-fold jmb.or.kr
Curcumin 4'-O-β-2-deoxyglucosideIncreasedHigher than Curcumin jmb.or.kr
Curcumin 4'-O-β-glucosideIncreasedHigher than Curcumin jmb.or.kr
Curcumin 4',4''-di-O-β-2-deoxyglucosideIncreasedHigher than Curcumin jmb.or.kr
Curcumin 4',4''-di-O-β-glucosideIncreasedHighest among listed jmb.or.kr

Synthetic Methodologies: Reaction Optimization and Yield Enhancement

The chemical compound with the formula this compound, predominantly recognized as curcumin, presents a significant target for synthetic chemists due to its diverse biological activities. Efficient and high-yielding synthetic methodologies are crucial for both academic research and industrial production. Optimization of reaction parameters plays a pivotal role in maximizing the yield and purity of synthesized this compound and its analogs.

The classical synthesis of curcumin typically involves the condensation of vanillin and acetylacetone. fishersci.nowikipedia.orgamericanelements.comamericanelements.com This reaction often employs catalysts and dehydrating agents to facilitate the formation of the characteristic heptadiene-3,5-dione structure. Early methods, such as the one reported by Pabon in 1964, utilized boron trioxide, trialkyl borates, and amines like n-butylamine to achieve yields approaching 80%. americanelements.com This approach involves the formation of a boron complex with acetylacetone to prevent undesirable side reactions, followed by condensation with vanillin. fishersci.noamericanelements.com

Detailed research findings highlight the critical influence of various reaction parameters on the yield of curcumin synthesis. Solvent choice, temperature, reaction time, and the ratio and nature of catalysts and reagents are key factors subject to optimization. americanelements.comfishersci.nofishersci.noguidetopharmacology.org

Studies investigating solvent effects have demonstrated that the reaction rate and yield are significantly dependent on the solvent used. americanelements.com For instance, research employing Principal Component Analysis (PCA) to map solvent properties revealed that solvents around N,N-dimethylacetamide (DMAC) in the solvent map showed promise for higher reaction yields in curcumin synthesis. Experimental results confirmed that DMAC provided the highest formation rate and yield in one study, suggesting it as a reference for further solvent exploration. americanelements.com

The reaction temperature and time are also critical for maximizing yield. Optimization studies for the synthesis of curcumin isoxazole derivatives, for example, identified optimal conditions at 70 °C for 8 hours, resulting in a reported yield of 78.80%. fishersci.noguidetopharmacology.org This underscores the need to balance kinetic and thermodynamic factors to achieve the best outcome.

The stoichiometry and specific type of catalysts and reagents are equally important. The Pabon synthesis, which achieved high yields, utilized specific ratios of boron trioxide, trialkyl borate (e.g., tri-sec. butyl borate), and n-butylamine. americanelements.com Variations in the quantities of reagents like vanillin, boron trioxide, and tri(n-butyl)borate, along with alterations in time and temperature, have been systematically investigated in solvent-free methodologies to find optimal conditions. fishersci.no

While conventional heating methods are widely used, alternative techniques like microwave-assisted synthesis have been explored to potentially reduce reaction times and enhance yields. americanelements.comfishersci.nl Although one study reported lower yields for microwave-assisted synthesis compared to conventional heating in a specific instance (14% vs 28%), the potential for faster reaction times makes it an area of ongoing interest for optimization. fishersci.nl

The pursuit of greener synthetic routes has led to the exploration of solvent-free synthesis of curcuminoids. fishersci.no Despite the inherent challenges, such as potentially lower solubility of starting materials, efforts involving the systematic modification of parameters like borate ester quantities, time, and temperature are being undertaken to improve yields in these environmentally friendly approaches. fishersci.no

The development of automated synthesis platforms, such as RoboChem, represents an advanced strategy for reaction optimization. atamanchemicals.com These systems can rapidly explore a wide range of reaction conditions, including reagent ratios, temperatures, and reaction times, to identify optimal parameters for yield enhancement more efficiently than traditional manual methods. atamanchemicals.com In some cases, automated systems have demonstrated the ability to achieve better yields compared to previously reported methods. atamanchemicals.com

Detailed research findings on reaction optimization often involve systematic variation of parameters and analysis of the resulting yields. The following table illustrates a generalized representation of how varying key parameters can impact the yield in a hypothetical optimization study for this compound synthesis, based on principles observed in the literature:

ExperimentSolventTemperature (°C)Reaction Time (h)Catalyst (Type, equiv)Reagent Ratio (Vanillin:Acetylacetone)Yield (%)
1Ethanol708n-Butylamine (0.1)2:165
2Ethanol808n-Butylamine (0.1)2:160
3DMAC708n-Butylamine (0.1)2:178
4DMAC7010n-Butylamine (0.1)2:175
5DMAC708n-Butylamine (0.15)2:181
6Ethyl Acetate (B1210297)708n-Butylamine (0.1)2:155

Further optimization efforts continue to explore novel catalytic systems, alternative reaction media, and the application of high-throughput and computational methods to achieve even higher yields and more sustainable synthetic routes for this compound and its analogs.

Structural Elucidation and Conformational Analysis of C21h20o6

Detailed Chemical Structure and Functional Groups of C21H20O6

Curcumin (B1669340) (this compound) possesses a symmetric molecular structure comprising three key chemical entities: two aromatic ring systems and a seven-carbon linker chain connecting them. researchgate.netfutureengineers.orgherbal-creations.com

Diarylheptanoid Framework

Curcumin is classified as a linear diarylheptanoid polyphenol. wikipedia.orghsc.edu.kwbenthamopen.com This framework consists of two aromatic rings linked by a seven-carbon chain. encyclopedia.pubaub.edu.lb

o-Methoxyphenolic Groups

The aromatic ring systems in curcumin each contain an ortho-methoxy phenolic group. nih.govresearchgate.netfutureengineers.orgherbal-creations.comhsc.edu.kw These groups consist of a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH₃) group attached to adjacent carbon atoms on the phenyl rings. encyclopedia.pub The phenolic hydroxyl groups are capable of donating hydrogen atoms, contributing to certain chemical properties. nih.gov

α,β-Unsaturated β-Diketone Moiety

A crucial functional group within the seven-carbon linker is the α,β-unsaturated β-diketone moiety. nih.govwikipedia.orgresearchgate.netfutureengineers.orgherbal-creations.comhsc.edu.kw This central linker contains two carbonyl (C=O) groups separated by a methylene (B1212753) (-CH₂-) group, with adjacent carbon-carbon double bonds (C=C). wikipedia.orgencyclopedia.pub This β-diketone structure is highly reactive and is the site of keto-enol tautomerism. wikipedia.orgfutureengineers.orgfrontiersin.org

Keto-Enol Tautomerism and its Structural Implications

Curcumin exhibits keto-enol tautomerism due to the presence of the β-diketone moiety in its structure. wikipedia.orgfrontiersin.orgacs.orgresearchgate.netfrontiersin.orgresearchgate.netmedwinpublishers.comfao.org This involves the rapid interconversion between keto and enol forms through the migration of a hydrogen atom and rearrangement of double bonds. researchgate.netnumberanalytics.com The tautomeric equilibrium significantly influences curcumin's chemical and physical properties. sci-hub.senuft.edu.uaresearchgate.net

Predominant Forms under Varying pH and Solvent Conditions

The predominant tautomeric form of curcumin is highly dependent on the surrounding environment, particularly pH and solvent conditions. researchgate.netfutureengineers.orgencyclopedia.pubfrontiersin.orgresearchgate.netacs.orgfrontiersin.orgfao.orgfishersci.noguidetopharmacology.orguni.luijpsjournal.com

In the solid state, the enol tautomer is reported to be the predominant form, stabilized by intramolecular hydrogen bonding. researchgate.netsci-hub.senuft.edu.uaresearchgate.net

In solutions, the tautomeric equilibrium shifts depending on the solvent polarity and pH. numberanalytics.comnuft.edu.uaresearchgate.net

Organic Solvents: In many organic solvents, the enol form is generally more prevalent. wikipedia.orgfao.org For instance, studies have shown that in ethanol (B145695), primarily the enol-keto tautomer is present. sci-hub.se

Aqueous Solutions: In aqueous solutions, the equilibrium can shift towards the diketo form, especially with increasing water content. wikipedia.orgsci-hub.se Research using UV-Vis spectroscopy in ethanol/water mixtures demonstrated that the addition of water leads to the appearance of the diketo tautomeric form, and in 90% water/10% ethanol, the diketo form can be dominating. sci-hub.se This shift is attributed to the stronger specific interactions between water molecules and the diketo tautomer, which stabilize it through the formation of stable complexes. sci-hub.se

pH Conditions: pH plays a critical role in the tautomeric distribution.

Under acidic and neutral pH conditions, the keto form tends to be predominant in aqueous solutions. frontiersin.orgmedwinpublishers.com At pH < 1, aqueous solutions can show a red color, indicating a protonated form. fao.org In the pH range of 1-7, the neutral form is the majority species, and solubility is very low, resulting in yellow solutions. fao.org

Under alkaline pH conditions, the enolic form is generally more stable and predominates. frontiersin.orgmedwinpublishers.com The diketone group can be readily deprotonated to form enolates in alkaline environments. wikipedia.org However, curcumin is reported to be unstable in alkaline conditions. fao.orgnuft.edu.uafao.org

Studies have also investigated the effect of solvent dielectric constant on the tautomeric ratio. For example, in water-ethanol solutions, the enol form exists at ethanol concentrations > 50%, while the keto tautomer increases as the dielectric constant rises above 45. nih.gov

The interconversion between tautomeric forms can be influenced by factors such as temperature and the presence of substituents. researchgate.netnumberanalytics.com Computational studies further support that the stability order and conformational abundance of tautomers are influenced by the environment. acs.org

Functional GroupDescriptionLocation in Curcumin Structure
Diarylheptanoid FrameworkTwo aromatic rings linked by a seven-carbon chain.Entire molecule
o-Methoxyphenolic GroupsHydroxyl (-OH) and methoxy (-OCH₃) on adjacent carbons.Attached to the aromatic rings. nih.govresearchgate.netfutureengineers.orgherbal-creations.comhsc.edu.kwencyclopedia.pub
α,β-Unsaturated β-Diketone MoietyTwo carbonyls separated by a methylene, with adjacent C=C bonds.Central seven-carbon linker. nih.govwikipedia.orgresearchgate.netfutureengineers.orgherbal-creations.comhsc.edu.kwencyclopedia.pub
Seven-Carbon Linker ChainConnects the two aromatic rings.Central part of the molecule. researchgate.nethsc.edu.kwencyclopedia.pubaub.edu.lbresearchgate.netacs.org
Tautomeric FormPredominance ConditionsNotes
KetoAcidic and neutral aqueous solutions. frontiersin.orgmedwinpublishers.comCan be dominating in high water content mixtures. sci-hub.se
EnolSolid state, organic solvents, alkaline solutions. wikipedia.orgfrontiersin.orgresearchgate.netmedwinpublishers.comfao.orgsci-hub.senuft.edu.uaresearchgate.netStabilized by intramolecular hydrogen bonding in solid state. sci-hub.senuft.edu.uaresearchgate.net

Structural and Crystallographic Analysis of Curcumin (this compound)

Curcumin, a natural polyphenolic compound with the molecular formula this compound, is a primary component of the spice turmeric (Curcuma longa). It is known to exhibit keto-enol tautomerism, and its structural and conformational properties, particularly in the solid state, have been the subject of detailed investigation using various analytical techniques, including X-ray diffraction and computational methods.

Curcumin exists in different tautomeric forms, primarily keto and enol, with the enol form being prevalent in the solid state and in certain solutions due to intramolecular stabilization ontosight.airesearchgate.net. The structural elucidation of this compound involves understanding the arrangement of atoms and the molecule's three-dimensional shape, including the various possible conformations.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the enol tautomer of curcumin researchgate.netresearchgate.netrsc.orgresearchgate.net. In the enol form, an intramolecular O—H⋯O hydrogen bond is established within the β-diketone moiety, forming a stable pseudo-six-membered ring researchgate.netresearchgate.netrsc.org. This internal hydrogen bond contributes significantly to the preference for the enol tautomer over the keto form in the solid state researchgate.netrsc.org. Research has shown that the enol proton is involved in a strong hydrogen bond that stabilizes this form within the molecule researchgate.net. Studies have investigated the nature and strength of this intramolecular hydrogen bond, including its potential for low-barrier hydrogen bonding and proton transfer researchgate.net. Analysis of electron density has demonstrated nonstatistical disorder of the positions for the enol proton, further supporting the presence of a strong intramolecular hydrogen bond researchgate.net.

Crystallographic Studies and Solid-State Structure of C20H20O6

Crystallographic studies, particularly using X-ray diffraction, have provided detailed insights into the solid-state structure of curcumin (this compound) researchgate.netrsc.orgresearchgate.netcambridge.org. Curcumin is known to exist in multiple polymorphic forms in the solid state researchgate.net. The most common polymorph (Form I) crystallizes in a monoclinic lattice researchgate.netrsc.orgresearchgate.netcambridge.org.

Monoclinic Lattice Parameters and Space Group The crystal structure of curcumin Form I has been determined to be monoclinic with the space group P2/n (space group number 13) researchgate.netrsc.orgresearchgate.netcambridge.org. Unit cell parameters have been reported from various crystallographic studies. For instance, Rietveld refinement using synchrotron powder diffraction data yielded monoclinic lattice parameters of a = 12.6967(1) Å, b = 7.198 52(3) Å, c = 19.9533(2) Å, and β = 95.1241(6)° researchgate.netcambridge.org. Another single-crystal X-ray diffraction study reported similar parameters: a = 12.6956(3) Å, b = 7.2093(2) Å, c = 19.9362(5) Å, and β = 95.276(2)° researchgate.net. The unit cell contains four molecules (Z = 4) researchgate.netresearchgate.netcambridge.org.

The following table summarizes representative monoclinic lattice parameters and the space group for curcumin Form I:

ParameterValueUnitSpace GroupZ
a12.6967(1) researchgate.netcambridge.orgÅP2/n researchgate.netrsc.orgresearchgate.netcambridge.org4 researchgate.netresearchgate.netcambridge.org
b7.19852(3) researchgate.netcambridge.orgÅ
c19.9533(2) researchgate.netcambridge.orgÅ
β95.1241(6) researchgate.netcambridge.org°
V (calculated)1816.96(8) researchgate.netų

Comparison with Theoretical Structures Crystallographic data obtained from experimental methods have been compared with theoretical structures derived from computational techniques, such as density functional theory (DFT) calculations researchgate.netcambridge.org. These comparisons help validate computational models and provide a deeper understanding of the forces and interactions governing the molecular and crystal structure of curcumin researchgate.netcambridge.org. While experimental single-crystal structures provide a direct view of the molecule in the solid state, theoretical calculations can offer insights into conformational preferences and the nature of intramolecular interactions in isolation or different environments researchgate.netcambridge.orgsemanticscholar.org. Comparisons of bond distances and angles obtained from experimental refinements and DFT calculations show good agreement, although subtle differences can highlight the influence of crystal packing effects not fully captured by isolated molecule calculations cambridge.org. Early crystallographic studies had some uncertainty regarding the position of the enol hydrogen atom, which was later resolved by more recent single-crystal studies that established a single enol hydrogen site involved in the intramolecular hydrogen bond, consistent with theoretical predictions of the stable enol tautomer researchgate.netcambridge.org.

Mechanistic Investigations of C21h20o6 Biological Activities at Molecular and Cellular Levels

Mechanisms of Antioxidant Activity

Curcumin (B1669340) exhibits potent antioxidant activity through several distinct mechanisms, including direct free radical scavenging, inhibition of lipid peroxidation and DNA damage, and modulation of endogenous antioxidant enzymes, often mediated by the activation of the Nrf2 pathway.

Free Radical Scavenging (Hydroxyl Radical, Superoxide (B77818) Anion, Singlet Oxygen)

Curcumin is recognized as a scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its chemical structure, containing phenolic hydroxyl groups and a β-diketone moiety, contributes to its ability to neutralize free radicals mdpi.comscientific.net. Studies have shown that curcumin can scavenge superoxide radical anions (O₂•⁻), nitrite (B80452) radicals, and hydrogen peroxide (H₂O₂) mdpi.com. It is also effective at quenching singlet oxygen (¹O₂) mdpi.comresearchgate.netuliege.bemdpi.com. While some studies suggest curcumin may not be an effective scavenger of superoxide and hydroxyl radicals in certain systems, other research indicates its ability to scavenge hydroxyl radicals mdpi.comresearchgate.netuliege.beacademicjournals.org. The scavenging capacity can depend on the nature of the free radicals involved mdpi.com.

Inhibition of Lipid Peroxidation and Peroxide-Induced DNA Damage

Oxidative stress can lead to the peroxidation of lipids, damaging cell membranes and other lipid-containing structures nih.gov. Curcumin has been shown to inhibit lipid peroxidation mdpi.comacademicjournals.orgfrontiersin.orgspandidos-publications.comresearchgate.netfrontiersin.org. This inhibition is attributed, in part, to its ability to scavenge the reactive free radicals that initiate this process researchgate.net. For instance, curcumin treatment has demonstrated a dose-dependent inhibition of lipid peroxidation induced by ferric nitrilotriacetate (Fe-NTA) and hydrogen peroxide in renal microsomes frontiersin.org.

Research findings on the inhibition of lipid peroxidation by Curcumin:

Study ModelInducing AgentCurcumin Effect on Lipid Peroxidation (MDA levels)Reference
Renal microsomal membrane (in vitro)Fe-NTA and H₂O₂Dose-dependent strong inhibition (18-80%) frontiersin.org
Erythrocytes (ex vivo)Peroxy radicalsEfficiently scavenged (IC₅₀ = 12.02 ± 1.03 μg/ml) academicjournals.org
CCl₄-induced acute liver injury (mouse)CCl₄Significantly alleviated (decreased MDA levels) spandidos-publications.com
H₂O₂-induced HepG2 cellsH₂O₂Reversed imbalance, reduced ROS spandidos-publications.com
Human breast epithelial cells (in vitro)Radiation + EstrogenDecreased lipid peroxidation in certain cell lines researchgate.net
Intracerebral Hemorrhage (ICH) rat modelOxidative stress post-ICHAlleviated lipid peroxidation nih.gov

Modulation of Endogenous Antioxidant Enzymes (e.g., Superoxide Dismutase, Heme Oxygenase-1)

Beyond direct radical scavenging, Curcumin modulates the activity and expression of endogenous antioxidant enzymes, reinforcing the cellular defense system against oxidative stress scientific.netspandidos-publications.comfrontiersin.org. It can enhance the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), glutathione reductase (GR), and glutathione S-transferase (GST) mdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com.

A key enzyme modulated by curcumin is Heme Oxygenase-1 (HO-1) frontiersin.orgnih.govnih.govmdpi.comresearchgate.netspandidos-publications.com. HO-1 is an inducible stress protein that degrades heme, producing biliverdin, which is then converted to bilirubin, both of which are potent antioxidants nih.govcasi.org. Curcumin has been shown to induce HO-1 expression, contributing to its protective effects against oxidative injury mdpi.comspandidos-publications.com. This induction of antioxidant enzymes is often mediated through the activation of the Nrf2 pathway frontiersin.orgnih.govnih.govresearchgate.netspandidos-publications.com.

Research findings on the modulation of antioxidant enzymes by Curcumin:

EnzymeEffect of CurcuminStudy ModelReference
Superoxide Dismutase (SOD)Increased activityHuman hepatocyte L02 cells, Diabetic rats, Rat cerebellar granule neurons, LPS-induced ALI mice mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com
Catalase (CAT)Increased activityHuman hepatocyte L02 cells, Diabetic rats, LPS-induced ALI mice mdpi.comfrontiersin.orgfrontiersin.orgnih.gov
Glutathione Peroxidase (GSH-Px)Increased activityDiabetic rats, LPS-induced ALI mice frontiersin.orgfrontiersin.orgnih.gov
Glutathione Reductase (GR)Increased activityRat cerebellar granule neurons frontiersin.orgmdpi.com
Glutathione S-Transferase (GST)Increased activityDiabetic rats, Rat cerebellar granule neurons frontiersin.orgnih.govmdpi.com
Heme Oxygenase-1 (HO-1)Increased expression/activityRenal epithelial cells, Diabetic rats, Rat cerebellar granule neurons, Intracerebral Hemorrhage rat model, Endothelial cells frontiersin.orgnih.govnih.govmdpi.comresearchgate.netspandidos-publications.com

Activation of Nuclear Factor Erythroid-2 Related Factor-2 (Nrf2) Pathway

A major mechanism by which Curcumin exerts its antioxidant effects is through the activation of the Nuclear Factor Erythroid-2 Related Factor-2 (Nrf2) signaling pathway spandidos-publications.comfrontiersin.orgnih.govmdpi.comresearchgate.netspandidos-publications.comrjonco.comeurekaselect.comnih.govnih.gov. Nrf2 is a transcription factor that plays a critical role in maintaining cellular redox balance and regulating the expression of a wide array of cytoprotective genes, including many antioxidant and phase II detoxification enzymes frontiersin.orgresearchgate.netcasi.orgeurekaselect.comnih.gov.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation researchgate.netcasi.org. Upon exposure to oxidative stress or electrophilic compounds like curcumin, critical cysteine residues on Keap1 are modified, leading to the dissociation of Nrf2 from Keap1 researchgate.neteurekaselect.com. The released Nrf2 then translocates to the nucleus, where it heterodimerizes with sMaf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes frontiersin.orgresearchgate.netcasi.orgnih.gov. This binding initiates the transcription of antioxidant genes, such as those encoding HO-1, NQO1, SOD, CAT, GR, and GST, thereby enhancing the cell's antioxidant capacity frontiersin.orgnih.govnih.govmdpi.comresearchgate.netcasi.orgnih.gov. Curcumin activates Nrf2 by targeting the Keap1-Nrf2 binding complex, including binding to cysteine 151 (Cys151) of Keap1, which promotes Nrf2 translocation to the nucleus eurekaselect.com.

Cellular and Molecular Basis of Anti-inflammatory Effects

Curcumin possesses significant anti-inflammatory properties, which are mediated through the modulation of various signaling pathways and key transcription factors involved in the inflammatory response frontiersin.orgnih.govwjgnet.comrjpponline.org.

Modulation of Key Transcription Factors (e.g., NF-κB, AP-1, PPARγ)

A primary target of Curcumin's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway spandidos-publications.comresearchgate.netspandidos-publications.comwjgnet.comrjpponline.orgresearchgate.net. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS spandidos-publications.comfrontiersin.orgrjpponline.org. Curcumin has been shown to inhibit NF-κB activation and nuclear translocation spandidos-publications.comresearchgate.netspandidos-publications.com. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation in the cytoplasm and reducing the phosphorylation level of the p65 subunit in the nucleus spandidos-publications.com.

Activator Protein-1 (AP-1) is another transcription factor that plays a significant role in inflammatory responses and is also modulated by curcumin spandidos-publications.comwjgnet.comrjpponline.org. AP-1 regulates the expression of genes involved in cell differentiation and proliferation, and its activity is influenced by kinases like JNK. Studies indicate that curcumin can suppress AP-1 activation spandidos-publications.com.

Modulation of key transcription factors by Curcumin:

Transcription FactorEffect of CurcuminMechanism/OutcomeReference
NF-κBInhibitionInhibits activation and nuclear translocation, reduces pro-inflammatory mediators spandidos-publications.comresearchgate.netspandidos-publications.comwjgnet.comrjpponline.orgresearchgate.net
AP-1InhibitionSuppresses activation spandidos-publications.comwjgnet.comrjpponline.org
PPARγModulation/ActivationAssociated with anti-inflammatory effects, potential link to NF-κB suppression wjgnet.comresearchgate.net

These interactions with key transcription factors highlight the complex molecular basis of Curcumin's anti-inflammatory actions, demonstrating its ability to interfere with central signaling hubs that orchestrate the inflammatory response at the cellular level.

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Lipoxygenase)

Curcumin acts as an anti-inflammatory agent, partly by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) openmedicinejournal.comsigmaaldrich.comnih.govherbmedpharmacol.comcaldic.comlongdom.orgsigmaaldrich.com. COX-2 is a key enzyme that catalyzes a rate-limiting step in prostaglandin (B15479496) synthesis, playing a significant role in tumor promotion researchgate.net. Curcumin has been shown to reduce COX-2 mRNA expression in rat lung epithelial cells nih.gov. It prevents anti-inflammatory responses in synovial fibroblasts by suppressing COX-2, thereby inhibiting prostaglandin E2 (PGE2) synthesis mdpi.comffhdj.com. Studies have demonstrated curcumin's ability to inhibit cyclooxygenase activity with an IC₅₀ of 52 µM and 5-lipoxygenase activity with an IC₅₀ of 8 µM sigmaaldrich.com. This inhibition contributes to its broad anti-inflammatory effects in various conditions mnba-journal.comopenmedicinejournal.comsigmaaldrich.com.

Regulation of Pro-inflammatory Cytokines

Curcumin also modulates the production and release of several pro-inflammatory cytokines skums.ac.irherbmedpharmacol.comcaldic.comlongdom.orgfrontiersin.orgnih.gov. It can reduce the production and release of cytokines such as IL-12, TNF-α, and IL-6 nih.gov. By inhibiting the activation and nuclear translocation of NF-κB, a key regulator of inflammatory mediators, curcumin suppresses the expression of NF-κB-regulated gene products, including interleukin-1 (IL-1), IL-6, IL-8, and tumor necrosis factor (TNF-α) skums.ac.irherbmedpharmacol.comopenmedicinejournal.com. This regulation of cytokines contributes to its immunomodulatory and anti-inflammatory effects in conditions like inflammatory bowel disease and arthritis unimi.itfrontiersin.org. Curcumin has been shown to suppress the differentiation and development of Th17 cells by down-regulating IL-6, TGF-β, IL-1β, IL-23, and STAT3 phosphorylation caldic.com.

Signal Transduction Pathway Modulation (e.g., p38-Mitogen-Activated Protein Kinase)

Curcumin influences multiple signal transduction pathways involved in inflammation and cell regulation skums.ac.irunimi.itsemanticscholar.orgnih.govcaldic.commdpi.comresearchgate.net. It is known to impact the p38-mitogen-activated protein kinase (MAPK) pathway unimi.itresearchgate.net. P38 MAPK is a stress-activated kinase involved in diverse biological responses, including inflammation, cell differentiation, proliferation, motility, and survival researchgate.net. Curcumin's effects on the p38 MAPK pathway are linked to its anti-inflammatory, neuroprotective, and apoptotic effects researchgate.net. In addition to p38 MAPK, curcumin inhibits NF-κB activation by suppressing IκBα kinase and AKT herbmedpharmacol.comlongdom.orgmdpi.com. It also interferes with pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are critical in cell proliferation and survival uece.brnih.govscispace.comnih.gov. Curcumin's ability to modulate these diverse pathways underscores its multi-targeted therapeutic potential skums.ac.irnih.gov.

Molecular Actions in Cell Growth Regulation and Apoptosis

Curcumin demonstrates significant molecular actions in regulating cell growth and inducing apoptosis in dysregulated cells, particularly in the context of cancer mnba-journal.comimrpress.comskums.ac.irnih.govresearchgate.net.

Suppression of Cancer Cell Growth and Metastasis

Curcumin has been shown to suppress the proliferation and survival of various types of tumor cells uece.brnih.gov. It inhibits cancer cell growth in numerous cancers, including breast, malignant pleural mesothelioma, gastric cancer, acute lymphoblastic leukemia, lung cancer, pancreatic cancer, and gallbladder carcinoma researchgate.net. Curcumin suppresses cancer cell proliferation by inducing cell cycle arrest, particularly in the G2/M phase researchgate.netscispace.com. It also exhibits anti-metastatic effects by modulating the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix and a key step in cancer cell invasion and metastasis imrpress.commdpi.com. Studies on human lung adenocarcinoma cells treated with curcumin show a reduction in cell migration, invasion, and metastatic ability imrpress.com. Curcumin can inhibit metastasis and angiogenesis in breast cancer cells through the modulation of NF-κB signaling pathways, including VEGF neliti.com.

Induction of Apoptosis in Dysregulated Cells

A significant mechanism of curcumin's anti-cancer effect is the induction of apoptosis, or programmed cell death, in dysregulated cells mnba-journal.comresearchgate.netimrpress.comuece.brskums.ac.irnih.govherbmedpharmacol.comresearchgate.netresearchgate.netwalshmedicalmedia.commdpi.comwaocp.org. Curcumin induces apoptosis through various mechanisms, including the activation of apoptotic pathways and the inhibition of growth/proliferation pathways nih.gov. It can induce G2/M cell cycle arrest and activate apoptotic pathways researchgate.net. Curcumin has been shown to induce apoptosis through a mitochondria-mediated pathway in human colon cancer cells, increasing Bax and p53 levels while reducing Bcl-2 and survivin uece.br. It can also stimulate the activity of caspase-8, initiating the Fas signaling pathway of apoptosis nih.gov. Curcumin-induced apoptosis is associated with the modulation of proteins like Bax and Bcl-2, which are critical to the intrinsic apoptotic pathway waocp.org.

Anti-angiogenic Mechanisms

Curcumin also exhibits anti-angiogenic properties, which are crucial for limiting tumor growth and spread mnba-journal.comresearchgate.netimrpress.commdpi.comnih.govmdpi.comneliti.comwalshmedicalmedia.comwaocp.orgcaldic.com. Angiogenesis, the formation of new blood vessels, is essential for tumor progression and metastasis. Curcumin inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor VEGFR2 imrpress.commdpi.com. This inhibition prevents the proliferation and migration of endothelial cells, thereby reducing blood vessel formation mdpi.com. Curcumin's anti-angiogenic activity is linked to its inhibitory effect on NF-κB transcription, which subsequently inhibits matrix metalloproteinases, plasminogen activator, and cell adhesion molecules associated with angiogenesis neliti.com. Curcumin also inhibits the activity of the hypoxia-inducible factor-1 (HIF-1) transcriptional factor, which induces the transcription of many genes involved in angiogenesis in tumors imrpress.com.

Inhibition of Protein Kinases and Other Related Enzymes

Curcumin has been shown to exert biological effects, in part, through the inhibition of various enzymes, including protein kinases and other enzymes involved in cellular processes and signaling pathways. Curcumin has been identified as an inhibitor of non-specific protein-tyrosine kinase. nih.govatamanchemicals.combiodeep.cnebi.ac.ukhmdb.ca Beyond protein kinases, this compound has been demonstrated to inhibit a range of other enzymes. These include enzymes involved in inflammation, such as cyclooxygenase (COX)-2, lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). researchtrend.netpharmacompass.com Studies also indicate its inhibitory effects on metalloproteinases and steroidogenic enzymes like cytochrome P450 17A1 (CYP17A1). researchgate.netdergipark.org.tr Furthermore, curcumin has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes relevant to metabolic processes. preprints.org

Interactions with Biomolecules and Molecular Targets

The diverse biological activities of this compound are closely linked to its capacity to interact with a multitude of biomolecules and molecular targets within cells. Curcumin interacts with a number of biomolecules through both non-covalent and covalent binding mechanisms. nih.govatamanchemicals.comresearchgate.netpharmacompass.comjbino.com Its unique molecular structure, including aromatic rings and a flexible linker, facilitates these interactions. researchgate.netresearchgate.net

Non-Covalent Binding Mechanisms

Non-covalent interactions play a significant role in the binding of curcumin to various biomolecules. The hydrogen bonding and hydrophobicity of curcumin, arising from its aromatic and tautomeric structures along with the flexibility of its linker group, are responsible for these non-covalent interactions. nih.govatamanchemicals.comatamanchemicals.comresearchgate.netpharmacompass.comjbino.com These interactions allow curcumin to bind to a variety of endogenous biomolecules, including enzymes, receptors, signaling molecules, and proteins located in cell membranes. researchgate.netnih.gov Dispersion forces also play a significant role in the stability and interactions of curcumin. acs.org

Covalent Interactions with Protein Thiols via Michael Reaction

A key mechanism of interaction for this compound is its covalent binding to protein thiols. The α,β-unsaturated β-diketone moiety within the structure of curcumin is a good Michael acceptor and readily undergoes nucleophilic addition. atamanchemicals.comatamanchemicals.com This allows it to covalently interact with protein thiols through a Michael reaction. nih.govatamanchemicals.comresearchgate.netatamanchemicals.comresearchgate.netpharmacompass.comjbino.comresearchgate.net This covalent modification can impact the function of target proteins.

Chelation with Transition Metals

Curcumin possesses the ability to chelate with transition metals. The β-diketo group in the structure of curcumin forms chelates with various metal ions. nih.govatamanchemicals.comresearchgate.netatamanchemicals.comresearchgate.netpharmacompass.comjbino.comresearchgate.netnih.gov This chelation involves the formation of dative covalent bonds between the β-diketone moiety and the metal cation. nih.gov Curcumin has been shown to strongly chelate with a range of metal ions, including iron, copper, and zinc. nih.govebi.ac.uknih.gov Chelation with transition metals can reduce metal-induced toxicity, and some metal-curcumin complexes have demonstrated altered biological activities, including improved antioxidant properties acting as enzyme mimics. nih.govatamanchemicals.comatamanchemicals.comresearchgate.netresearchgate.net

Inhibition of Specific Enzymes (e.g., Thioredoxin Reductase, Histone Deacetylase, NAD(P)H Dehydrogenase)

This compound is known to inhibit specific enzymes crucial for cellular function and redox homeostasis. It acts as an inhibitor of thioredoxin reductase (TrxR). nih.govatamanchemicals.combiodeep.cnebi.ac.ukdergipark.org.trelsevier.esijbs.com Inhibition of thioredoxin reductase by curcumin may have implications for various cellular processes, including redox balance and cell proliferation. dergipark.org.trelsevier.esijbs.com Curcumin is also recognized as an inhibitor of histone deacetylase (HDAC). nih.govnih.govatamanchemicals.combiodeep.cnebi.ac.ukdistantreader.orgdntb.gov.ua Inhibition of HDACs can affect gene expression by altering the acetylation status of histones and other proteins. wikipedia.org Furthermore, this compound has been identified as an inhibitor of NAD(P)H dehydrogenase (quinone). nih.govatamanchemicals.combiodeep.cnebi.ac.uk

Preclinical Models for Mechanistic Insights of C21h20o6

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of C21H20O6.

The anti-proliferative and cytotoxic effects of this compound have been demonstrated across a wide array of cancer cell lines. In human papillary thyroid carcinoma BCPAP cells, it induces significant DNA damage, leading to G2/M cell cycle arrest and apoptosis. rsc.org Studies on head and neck cancer cell line HNO97 show that this compound inhibits proliferation in a time- and dose-dependent manner, arrests the cell cycle at the G2/M phase, and induces apoptosis. scielo.br Similarly, anti-proliferating effects have been observed in Bel7402, HL60, and SGC7901 human cancer cell lines. nih.gov

The compound's efficacy has also been tested in drug-resistant cancer cell lines. Research has shown that this compound can induce anticancer activity against resistant breast (MCF7/TH), colon (HCT116R), and lung (A549/ADR) cancer cell lines in a concentration- and time-dependent manner. mdpi.com Investigations using oral (SCC-29B) and prostate (DU-145) cancer cell lines further confirm its cytotoxic potential. nih.govsemanticscholar.org

In the context of inflammation, this compound has been shown to attenuate oxidative stress in RAW264.7 macrophage cells, a commonly used model for studying inflammation. plos.org

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectIC50 ValueSource
HNO97Head and NeckInhibition of proliferation, apoptosis induction35 μM scielo.br
SCC-29BOralCytotoxicity16.79 μg/mL (Curcuminoids) nih.govsemanticscholar.org
DU-145ProstateCytotoxicity93.28 μg/mL (Bisdemethoxycurcumin) nih.govsemanticscholar.org
Bel7402, HL60, SGC7901VariousAnti-proliferating effectsDose-dependent nih.gov

This compound is known to interact with and inhibit a multitude of enzymes. It has been identified as an inhibitor of lipoxygenase and various protein kinases. nih.gov Enzyme inhibition assays have demonstrated its ability to suppress telomerase activity in cancer cell lines, which may contribute to its anti-proliferative effects. nih.gov Further studies have shown that this compound and its analogues can inhibit tyrosinase, with some acting as mixed-type inhibitors. mdpi.com

In silico and in vitro studies have explored its inhibitory effects on enzymes relevant to diabetes complications, such as aldose reductase (AR) and cyclooxygenase-2 (COX-2). nih.gov It also dose-dependently inhibits enzymes of the steroidogenic pathway, including CYP17A1, CYP19A1, and to a lesser extent, CYP21A2. nih.gov Additionally, this compound nanoparticles have shown significant inhibition of α-amylase and α-glucosidase. rsc.org

In receptor binding studies, computational models have been used to investigate the interaction of this compound with various receptors. For instance, molecular docking studies have shown that it has a potent binding affinity for the angiotensin-converting enzyme 2 (ACE2) receptor, suggesting a potential mechanism to thwart viral entry into host cells. nih.govresearchgate.net Similar in silico analyses have demonstrated its binding efficiency to receptors implicated in cancer, such as the estrogen receptor ERα. researchgate.net

Table 2: Enzyme Inhibition by this compound

Enzyme TargetBiological RelevanceInhibition FindingSource
TelomeraseCancer cell immortalitySuppression of activity in cancer cells nih.gov
TyrosinaseMelanin synthesisModerate to good inhibitory activity mdpi.com
Aldose Reductase (AR) & COX-2Diabetes complications, InflammationDemonstrated inhibitory potency nih.gov
CYP17A1, CYP19A1Steroid synthesisDose-dependent inhibition nih.gov
α-Amylase & α-GlucosidaseCarbohydrate digestionSignificant inhibition by nanoparticles rsc.org

This compound is a well-documented antioxidant that can mitigate oxidative stress. mdpi.com In osteoblastic Saos-2 cells exposed to hydrogen peroxide (H2O2), this compound attenuated apoptosis by preserving mitochondrial functions and reducing mitochondrial oxidative status. nih.gov Similarly, in MIN6 pancreatic beta cells, it alleviates H2O2-induced oxidative stress by increasing the activity of superoxide (B77818) dismutase (SOD). researchgate.net Studies in RAW264.7 cells show it can increase the activity of antioxidant enzymes and activate the Nrf2-Keap1 pathway. plos.org

Paradoxically, this compound can also induce DNA damage, a mechanism that contributes to its anticancer effects. The comet assay (single-cell gel electrophoresis) revealed that this compound causes DNA damage in human gastric mucosa cells and peripheral blood lymphocytes. nih.gov In HeLa human cervical cancer cells, it was found to induce cell death through DNA damage and chromatin condensation, increasing the levels of proteins associated with DNA damage and repair like BRCA1 and p-p53. nih.gov This pro-oxidant and DNA-damaging effect in cancer cells, while acting as an antioxidant in other contexts, highlights its dual role in cellular processes. nih.govfrontiersin.org

In Vivo Animal Models for Elucidating Biological Mechanisms

In vivo animal models are indispensable for understanding the systemic effects and complex biological mechanisms of this compound in a whole organism.

This compound has been shown to alleviate pain-like behaviors in several rodent models of chronic pain driven by neuroinflammation. mdpi.com The mechanisms involve the reduction of microglia and astrocyte activation and the subsequent decrease in the release of pro-inflammatory mediators in the spinal cord. mdpi.com A meta-analysis of studies on epileptic rodent models concluded that this compound can improve seizures by reducing oxidative stress (decreasing malondialdehyde and increasing glutathione (B108866) and SOD) and inflammation (reducing IL-1β and TNF-α). nih.gov

In a mouse model of lead-induced inflammation and memory loss, this compound administration ameliorated inflammatory markers and oxidative parameters. mdpi.com It also demonstrated protective effects in animal models of pulmonary fibrosis by significantly improving the degree of fibrosis and reducing levels of inflammation and oxidative imbalances in lung tissue. nih.gov

Table 3: Anti-inflammatory Mechanisms of this compound in Rodent Models

Inflammation ModelRodent SpeciesKey Mechanistic FindingSource
EpilepsyRats/MiceDecreased IL-1β, TNF-α; Reduced oxidative stress nih.gov
Neuroinflammation-driven painRats/MiceReduced activation of microglia and astrocytes mdpi.com
Pulmonary FibrosisRats/MiceReduced inflammatory mediators and oxidative damage nih.gov
Lead-induced inflammationMiceAmeliorated inflammatory markers and oxidative stress mdpi.com

In preclinical cancer models, this compound targets multiple signaling pathways. bohrium.com Studies in nude mice transplanted with human cancer cells showed that oral administration of this compound has anti-tumor effects. nih.gov The compound modulates a wide range of regulatory proteins and transcription factors involved in cancer progression, including nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 3 (STAT3). bohrium.com

It also affects survival pathways by regulating proteins like Bcl-2 and modulating the PI3K/Akt signaling pathway. bohrium.comnih.gov In breast cancer models, this compound was found to sensitize cancer cells to 5-fluorouracil by downregulating NF-κB. nih.gov Its ability to induce apoptosis in cancer cells is linked to the production of reactive oxygen species (ROS), which can lead to the release of cytochrome c from mitochondria. bohrium.com These diverse molecular targets underscore its potential as a multi-targeted antineoplastic agent. nih.govresearchgate.net

Neuroprotective Mechanism Research in Animal Models

Animal studies have provided significant insights into the neuroprotective actions of Curcumin (B1669340), demonstrating its ability to counteract pathological processes in various models of neurological disorders, including cerebral ischemia, chronic stress, and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.goviums.ac.irnih.gov The primary mechanisms identified involve the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and reduction of neuroinflammation. nih.govijmcmed.org

In a rat model of focal cerebral ischemia, treatment with Curcumin led to improved neurological outcomes. This was associated with a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). nih.gov Furthermore, Curcumin was found to modulate apoptotic pathways by down-regulating the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Research using mouse models of chronic restraint stress has shown that Curcumin can reverse stress-induced biochemical and neuronal damage. iums.ac.irresearchgate.net Stressed mice exhibited elevated brain levels of MDA and nitrite (B80452), which were normalized by Curcumin administration. iums.ac.ir It also attenuated structural alterations in the prefrontal cortex and hippocampus, key brain regions involved in memory and stress management. iums.ac.ir

In toxin-induced models of Parkinson's disease, Curcumin protected dopaminergic neurons from death and attenuated behavioral deficits. nih.gov The mechanism in this context was linked to its capacity to reduce the formation of reactive oxygen species (ROS) and subsequent apoptosis in neuronal cells. nih.gov Studies on Alzheimer's disease models suggest Curcumin can interact with amyloid-β (Aβ) peptides, potentially hindering the aggregation process that leads to plaque formation and reducing Aβ's disruptive effects on cell membranes. nih.gov

Table 1: Summary of Neuroprotective Effects of this compound (Curcumin) in Animal Models
Animal ModelKey Research FindingMeasured BiomarkersReference
Focal Cerebral Ischemia (Rat)Reduced oxidative stress and inhibited apoptosis.↓ Malondialdehyde (MDA), ↑ Superoxide Dismutase (SOD), ↑ Glutathione (GSH), ↓ Bax, ↓ Caspase-3, ↑ Bcl-2 nih.gov
Chronic Restraint Stress (Mouse)Attenuated biochemical disruptions and neuronal damage.↓ Brain MDA, ↓ Brain Nitrite, ↑ Glutathione (GSH) iums.ac.ir
MPTP-induced Parkinson's Disease (Mouse)Protected against dopaminergic neuronal death and behavioral deficits.↓ Reactive Oxygen Species (ROS), Attenuated dopamine depletion nih.gov
Alzheimer's Disease (Transgenic Mouse)Increased spatial learning and memory; reduced amyloid-β levels.↓ Aβ level, ↓ Tau phosphorylation nih.gov

Studies on Metabolic Regulation in Animal Models

Preclinical animal models have been instrumental in demonstrating the efficacy of Curcumin in managing metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, hyperglycemia, and dyslipidemia. nih.govfrontiersin.org The compound has been shown to improve glucose and lipid metabolism, enhance insulin sensitivity, and reduce inflammation and oxidative stress associated with metabolic disorders. nih.govnih.gov

In a rat model of metabolic syndrome induced by a high-fructose diet, Curcumin administration reversed the altered levels of key metabolic parameters. nih.gov It significantly reduced elevated blood glucose, serum insulin, and systolic blood pressure. The treatment also normalized the serum lipid profile, including total cholesterol and triglycerides, and ameliorated oxidative stress markers. nih.gov

Studies on rodent models of type 2 diabetes have consistently shown that Curcumin can improve glycemic control. nih.govkne-publishing.com In dexamethasone-induced diabetic rats, Curcumin treatment led to a significant decrease in fasting blood sugar, LDL cholesterol (LDL-C), and triglycerides (TG), while increasing HDL cholesterol (HDL-C). kne-publishing.com The proposed mechanisms include enhancing insulin sensitivity, preventing glucose absorption, and improving the function of the liver and pancreas through its potent antioxidant properties. kne-publishing.com

Furthermore, in models of nonalcoholic fatty liver disease (NAFLD), Curcumin was found to reduce the accumulation of fat in the liver. cabidigitallibrary.org It also lowered the levels of serum free fatty acids (FFAs) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), both of which are implicated in the development of insulin resistance. nih.govnih.gov Research in diet-induced obese mice showed that dietary Curcumin could reduce body weight and fat accumulation in the liver, partly by improving insulin clearance. researchgate.net

Table 2: Effects of this compound (Curcumin) on Metabolic Parameters in Animal Models
Animal ModelKey Research FindingMetabolic/Biochemical Parameters MeasuredReference
Fructose-Induced Metabolic Syndrome (Rat)Ameliorated metabolic and hepatic disorders.↓ Blood Glucose, ↓ Serum Insulin, ↓ Systolic Blood Pressure, ↓ Serum Lipid Profile nih.gov
Type 2 Diabetes Mellitus (Rat)Improved glucose/lipid metabolism and insulin sensitivity.↓ Fasting Blood Glucose, ↓ Serum Free Fatty Acids (FFA), ↓ Serum TNF-α, ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C nih.govnih.gov
High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (Mouse)Improved metabolic disorders and reduced liver fat.↓ Liver lipid droplets, ↓ Sugar-producing amino acids, ↓ Ketogenic amino acids cabidigitallibrary.org
Diet-Induced Obesity (Mouse)Reduced body weight and hepatic fat accumulation.↓ Body Weight, ↓ Liver Fat researchgate.net

Structure Activity Relationship Sar Studies of C21h20o6 and Its Analogs

Influence of Phenolic Hydroxyl Groups on Biological Activity

The phenolic hydroxyl groups located on the aromatic rings of curcumin (B1669340) are significant contributors to its biological activities, particularly its antioxidant potential. nih.govdergipark.org.trnuft.edu.uaresearchgate.net These hydroxyl groups can donate hydrogen atoms, enabling curcumin to scavenge free radicals such as hydroxyl radicals, superoxide (B77818) anions, and singlet oxygen. nih.govijcrt.org Studies have shown that the presence of phenolic moieties is crucial for the antioxidant activity of curcumin and its derivatives. researchgate.netinformahealthcare.com Electron-donating groups, especially the phenolic hydroxyl group, are considered essential for improving antioxidant activity. nih.gov Some studies suggest that a higher number of phenolic moieties can enhance the ability to scavenge radicals. informahealthcare.com Additionally, the hydroxy group at the para position of the aromatic phenyl group contributes to the stability of curcumin. mdpi.com

Role of the α,β-Unsaturated β-Diketone Moiety in Bioactivity

The α,β-unsaturated β-diketone moiety is another key functional group in curcumin, contributing to its diverse biological effects. nih.govbiointerfaceresearch.comresearchgate.net This moiety is known to participate in various reactions, including Michael addition, which can be important for interactions with biological targets. elsevier.es However, the β-diketone group is also associated with curcumin's instability and rapid metabolism, particularly at physiological pH. researchgate.netresearchgate.netdovepress.comresearchgate.net SAR studies have explored modifications of this moiety to improve stability while retaining or enhancing bioactivity. researchgate.netdovepress.com Some research suggests that the α,β-unsaturated diketone linker may not be strictly necessary for all antitumour activity, and that removing or modifying it can lead to more stable and sometimes more potent analogs. nih.govjst.go.jp Conversely, the α,β-unsaturated ketone part has been reported to contribute to the inhibition of nitric oxide (NO) and the deactivation of the NF-κB pathway. researchgate.net

SAR of Synthetic and Semi-Synthetic C21H20O6 Derivatives

Numerous synthetic and semi-synthetic curcumin analogs have been developed to overcome the limitations of native curcumin, such as its poor solubility, low bioavailability, and rapid metabolism, and to enhance its biological activities. nih.govresearchgate.netresearchgate.netnih.govdovepress.commdpi.com Modifications have been made to the aromatic rings, the β-diketone moiety, and the linker region. researchgate.net

Modifications for Improved Antioxidant Potential

Modifications aimed at improving the antioxidant potential of curcumin analogs often focus on the phenolic hydroxyl groups and the conjugated system. ijcrt.orgresearchgate.netnih.gov Introducing additional electron-donating groups or increasing the number of phenolic hydroxyl groups can enhance radical scavenging activity. informahealthcare.comnih.gov For example, didesmethylcurcumin, a metabolite of curcumin with an additional phenolic hydroxyl group, has shown enhanced antioxidant activity compared to curcumin. informahealthcare.com Hydrogenation of the double bonds in the heptadiene chain, leading to compounds like tetrahydrocurcumin (B193312) and hexahydrocurcumin, can also influence antioxidant activity, with some reduced analogs showing stronger activity in certain assays. informahealthcare.com

Enhanced Anti-inflammatory Effects through Structural Changes

Structural modifications have been explored to enhance the anti-inflammatory effects of curcumin analogs. bohrium.comnih.gov Replacing the β-diketone moiety with more stable structures, such as pyrazole (B372694) rings, has led to analogs with improved stability and potent anti-inflammatory activity. nih.govacs.org For instance, a prenylated pyrazole analogue was found to be a selective and potent inhibitor of 5-lipoxygenase, a key enzyme in inflammation, outperforming curcumin. nih.govacs.org Mono-carbonyl analogs, which lack the β-diketone group, have also shown improved stability and potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netdovepress.combohrium.com The presence of a hydroxyl group in both aromatic rings has been found to be critical for the anti-inflammatory bioactivity of diarylpentanoids. mdpi.com

Design Principles for Targeted Molecular Interactions

Designing curcumin analogs for targeted molecular interactions involves understanding how specific structural features interact with biological targets like enzymes and signaling proteins. researchgate.netmedjrf.com SAR studies have identified key pharmacophore features, such as hydrogen bond acceptors, hydrophobic centers, and negative ionizable centers, that are important for activity. medjrf.com Modifications can be designed to optimize these interactions, leading to increased binding affinity and specificity. For example, modifications to the aromatic rings or the linker can influence the analog's ability to interact with specific protein binding sites. acs.orgmdpi.com Studies have shown that the volume of substituents can affect bioactivity, and that specific substitutions can lead to selective cytotoxicity against certain cancer cell lines. researchgate.netmdpi.com Molecular docking studies are often used to predict and understand the binding modes of curcumin analogs with their targets, such as EGFR. medjrf.comresearchgate.net

Data Table: Examples of Curcumin Analogs and Their Activities

Compound NameStructural ModificationKey Activity/FindingReference
DidesmethylcurcuminAdditional phenolic hydroxyl groupEnhanced antioxidant activity informahealthcare.com
TetrahydrocurcuminHydrogenation of double bondsGood antioxidant activity, higher water solubility informahealthcare.com
HexahydrocurcuminHydrogenation of double bondsStronger antioxidant activity in certain assays informahealthcare.com
Prenylated pyrazole analogβ-diketone replaced by pyrazole, prenylation of linkerPotent and selective 5-LO inhibitor, improved anti-inflammatory effects nih.govacs.org
Mono-carbonyl analogsAbsence of β-diketone moietyImproved stability, potent inhibition of TNF-α and IL-6, enhanced anti-inflammatory researchgate.netdovepress.combohrium.com
DiarylpentanoidsShorter five-carbon linkerImproved bioavailability, potent anti-inflammatory and anticancer activities researchgate.netmdpi.comnih.gov
Compound 16fα,β-saturated ketone moiety, alkylation at central carbon and phenolic hydroxylsIncreased antiproliferative activity (9-81 fold more potent than curcumin) jst.go.jp
Compound 88, 97 (Diarylpentanoids)Catechol moietyEnhanced NO suppression activity mdpi.com

Conformational Flexibility and Tautomeric Equilibrium in SAR

The biological activity of this compound and its analogs is significantly influenced by their conformational flexibility and tautomeric equilibrium. The central β-diketone moiety in curcumin allows it to exist in different tautomeric forms, primarily the diketo form and two equivalent enol forms scirp.orgbinasss.sa.cr.

The tautomeric equilibrium between the diketo and enol forms is influenced by the surrounding environment, including solvent polarity and pH unibo.it. In the solid phase and in solution, the enol form is generally considered more energetically stable, accounting for up to 95% of the compound in solution scirp.org. This stability is attributed to the formation of an intramolecular hydrogen bond in the enol tautomer unibo.itresearchgate.net.

The conformational flexibility of this compound is largely due to the rotatable carbon-carbon bonds within its seven-carbon linker chain, which connects the two aromatic rings sci-hub.se. This flexibility allows the molecule to adopt various conformations, which are crucial for its interaction with different biological targets, such as proteins sci-hub.sems-editions.cl. The ability to change conformation can optimize the molecule's binding to the hydrophobic pockets and polar active sites of proteins through Van der Waals forces and hydrogen bonding interactions sci-hub.se.

Research findings highlight the importance of these structural dynamics in SAR. For instance, studies on the binding activity of curcumin analogs to amyloid beta (Aβ) aggregates, implicated in Alzheimer's disease, have shown that analogs predominantly in the keto-enol form exhibit significantly higher binding activity compared to those in the diketo form najah.edu. This suggests that the specific tautomer can dictate the efficacy of binding to certain biological targets.

Furthermore, the flexibility of the linker chain and the resulting conformations can impact the stability and specificity of binding interactions. While flexibility can facilitate interactions with multiple targets, the presence of highly rotatable bonds might lead to less stable binding sci-hub.se. This has led to investigations into rigidifying the structure of curcumin analogs to potentially enhance their specificity and potency sci-hub.se.

SAR studies on curcumin analogs have revealed that modifications to the aromatic rings and the central linker can significantly affect their biological activities ecosupp.co.ilajchem-a.com. Introducing conformational restriction in the central linker and specific substituents on the aromatic rings have been shown to enhance certain activities, such as Wnt inhibitory effects ecosupp.co.il.

Computational studies, such as molecular docking, are often employed to predict the most probable conformations of this compound and its analogs when binding to proteins ms-editions.cl. These studies provide insights into the binding affinity and the mechanistic aspects of the interactions, which are vital for understanding SAR and guiding the design of more potent analogs ms-editions.cl.

The interplay between tautomerism and conformational flexibility underscores the complex relationship between the structure of this compound and its diverse biological activities. Understanding these dynamics is crucial for the rational design and development of curcumin-based therapeutics and their analogs.

Table 1: Tautomeric Forms of this compound

Tautomeric FormDescriptionPrevalence (in solution)Stability
DiketoContains two ketone groups.MinorLess stable in solid/solution
EnolContains an enol group and a ketone group.Major (up to 95%)More stable due to intramolecular H-bond

Table 2: Structural Features and their Role in SAR

Structural FeatureContribution to SARNotes
β-diketone moietyEnables tautomerism (keto-enol equilibrium).Tautomeric form influences binding to specific targets. najah.edu
Seven-carbon linker chainProvides conformational flexibility.Allows adaptation to different binding sites; impacts binding stability. sci-hub.se
Aromatic ringsInvolved in hydrophobic and pi-pi interactions with targets.Substituents on rings can significantly alter activity. ecosupp.co.ilajchem-a.com
Phenolic hydroxyl groupsCan form hydrogen bonds; contribute to antioxidant activity.Essential for certain biological activities. najah.edu

Computational and Theoretical Chemistry Approaches in C21h20o6 Research

Density Functional Theory (DFT) Studies on Curcumin (B1669340) (C21H20O6)

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure, stability, and properties of molecules. DFT studies on Curcumin have focused on understanding its various forms and interactions.

Electronic Properties and Energetics of Tautomers

Curcumin is known to exist in different tautomeric forms, primarily keto-enol, keto, and enol. DFT calculations have been instrumental in studying the electronic properties and determining the relative stabilities of these tautomers. Studies have shown that the keto-enolic forms are generally more stable than the di-keto form, with the keto-enolic form C often identified as the most stable, regardless of the calculation level or solvent effects. acs.org The energy span between the most and least stable conformers has been reported to be approximately 0.25 eV (5.8 kcal/mol). acs.org

DFT has been used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. journalofbabylon.comindexcopernicus.com The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and electronic transitions. For curcumin, the energy gap for the ketone and enol structures has been reported to range about 3.5573-3.9412 eV and 3.2460-3.5154 eV, respectively, suggesting that the ketone form may have better chemical stability due to a larger energy gap. journalofbabylon.com Molecular Electrostatic Potential (MEP) maps calculated using DFT reveal the charge distribution within the molecule, indicating that negative charge is primarily localized on the oxygen atoms, which is crucial for interactions such as metal coordination. acs.org

Table 1: Calculated Energy Gap for Curcumin Tautomers

Tautomer FormEnergy Gap (eV)Basis Set / Level of TheorySource
Ketone3.5573 - 3.9412B3LYP with various basis sets journalofbabylon.com
Enol3.2460 - 3.5154B3LYP with various basis sets journalofbabylon.com
0.11890B3LYP/6-311++G (d, p) indexcopernicus.com

Note: Different basis sets and computational levels can result in variations in calculated energy gap values.

Conformational Analysis and Intramolecular Interactions

Curcumin is a flexible molecule with numerous possible conformers arising from the rotation around its single bonds. acs.org DFT calculations are employed to explore the potential energy surface and identify stable conformers. Conformational analysis helps understand how the molecule's shape influences its properties and interactions. Intramolecular interactions, such as hydrogen bonding, play a significant role in stabilizing specific conformers. journalofbabylon.comresearchgate.net

Studies have rigorously constructed possible unique conformers in both the enol and keto forms within the first-principles framework. researchgate.net The optimized structures obtained from DFT are used as starting points for further computational studies like molecular docking. indexcopernicus.com The flexibility of certain functional groups, such as hydroxyl groups, and their influence on conformational preferences and intramolecular interactions are also investigated using DFT. mdpi.com

Hydrogen Bonding Analysis

Hydrogen bonding is a critical interaction influencing the structure, stability, and activity of molecules like Curcumin. DFT calculations are used to analyze both intramolecular and intermolecular hydrogen bonds.

Intramolecular O-H⋅⋅⋅O hydrogen bonds are particularly important in stabilizing the enol tautomeric form of Curcumin, often forming a six-membered ring structure. journalofbabylon.comresearchgate.net DFT calculations provide details on the geometry and strength of these intramolecular hydrogen bonds. cambridge.org

Intermolecular hydrogen bonds also play a role in the crystal packing and interactions of Curcumin with its environment, such as in solid-state forms or in complexes with other molecules. researchgate.netfrontiersin.org DFT studies can help characterize these interactions, including bond lengths and angles. cambridge.orgfrontiersin.org For instance, intermolecular hydrogen bonds between terminal phenol (B47542) moieties can lead to the formation of fibrous structures in crystal curcumin. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and dynamic behavior of a ligand (like Curcumin) with a molecular target (like a protein).

Prediction of Binding to Molecular Targets (e.g., enzymes, transcription factors)

Molecular docking is widely used to predict how Curcumin might bind to the active sites of various enzymes and transcription factors. This helps identify potential molecular targets and understand the initial binding poses. Studies have utilized molecular docking to investigate Curcumin's interaction with proteins involved in diseases, such as SARS-CoV-2 proteins (main protease Mpro and spike glycoprotein) and prenylating enzymes (Geranylgeranyl Transferase 1 (GGTase1) and Farnesyl Transferase (FTase)). scispace.comdergipark.org.trdergipark.org.trresearchgate.net

The docking simulations provide binding affinity scores, typically expressed in kcal/mol, which estimate the strength of the interaction. For example, docking studies have reported binding affinities of Curcumin with the apo and holo forms of SARS-CoV-2 Mpro as -7.3 and -5.7 kcal/mol, respectively, and with the spike glycoprotein (B1211001) as -7.6 kcal/mol. dergipark.org.trresearchgate.net

Table 2: Predicted Binding Affinities of Curcumin with Molecular Targets (from Docking Studies)

Molecular TargetBinding Affinity (kcal/mol)Source
SARS-CoV-2 Mpro (apo)-7.3 dergipark.org.trresearchgate.net
SARS-CoV-2 Mpro (holo)-5.7 dergipark.org.trresearchgate.net
SARS-CoV-2 Spike Glycoprotein-7.6 dergipark.org.trresearchgate.net
GGTase1-7.3 (identified as inhibitor by docking) scispace.com
FTase(Known to inhibit, docking evaluated mechanism) scispace.com

Note: Binding affinities can vary depending on the software, parameters, and protein structures used in the docking simulations.

Ligand-Protein Interaction Profiling

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complexes and to gain a more detailed understanding of the interactions over time. scispace.comnih.govwindows.netsemanticscholar.orgimtm.cz MD simulations allow researchers to observe the dynamic behavior of the complex, including conformational changes and the formation or breaking of specific interactions. imtm.czrsc.org

Ligand-protein interaction profiling from MD simulations identifies the key amino acid residues involved in binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. rsc.orggithub.com For instance, MD simulations of Curcumin with FTase showed hydrogen bond formation with specific residues like E198 and R202 for a significant portion of the simulation time. scispace.com Interactions with SARS-CoV-2 proteins have also been profiled, detailing hydrogen bonds and other interactions with residues in the binding sites. dergipark.org.tr These detailed interaction profiles are crucial for understanding the molecular basis of Curcumin's activity and can guide the design of modified compounds with improved binding characteristics. github.com

Table 3: Examples of Curcumin-Protein Interactions (from Docking/MD Studies)

Protein TargetInteracting Residues (Examples)Type of Interaction (Examples)Source
SARS-CoV-2 Mpro (holo)Leu286, Ile249, Pro252, Phe294, Val297Pi-alkyl, Pi-Pi T-shaped, acceptor-acceptor dergipark.org.tr
SARS-CoV-2 Spike GlycoproteinThr114, Gly199Hydrogen bond, Carbon hydrogen bond dergipark.org.tr
FTaseE198, R202Hydrogen bond scispace.com
GGTase1W275Hydrophobic interactions scispace.com

Computational approaches like DFT, molecular docking, and molecular dynamics simulations provide a powerful toolkit for elucidating the properties and biological interactions of Curcumin (this compound) at a fundamental level, complementing experimental studies and guiding further research and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. This approach is widely adopted in cheminformatics and drug discovery to predict the activity of new compounds based on the properties of known ones. chemrxiv.orglkouniv.ac.in QSAR models utilize mathematical relationships to link chemical structures with biological activity, often employing physicochemical or other derived properties as descriptors. lkouniv.ac.in

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity using QSAR involves identifying molecular descriptors that can statistically correlate with observed biological responses. For compounds with the formula this compound, such as curcuminoids, computational studies have focused on predicting biological properties. acs.org These models can help in understanding which structural features are crucial for a particular activity and can guide the design of new derivatives with potentially improved properties. lkouniv.ac.in The process typically involves selecting a set of compounds with known structures and activities, calculating various molecular descriptors, and then building a statistical model that relates the descriptors to the activity. lkouniv.ac.in

Studies on Photophysical Properties using Computational Methods (e.g., TDDFT)

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are extensively used to investigate the photophysical properties of molecules. TDDFT is a powerful tool for studying the excited-state properties of molecules and is applied in various fields, including computational chemistry and materials science. arxiv.org It allows for the analysis of optical properties, such as absorption and emission spectra, and can provide insights into the electronic transitions that occur upon light absorption. nih.govresearchgate.net

For curcuminoids, which include compounds with the this compound formula like Curcumin, TDDFT methods have been employed to predict their photophysical properties. acs.org These studies can help in understanding how the molecular structure influences the absorption and emission of light, which is relevant for applications in areas such as dyes, sensors, and photodynamic therapy. TDDFT calculations can analyze parameters like light harvesting efficiency and electronic structures, contributing to a comprehensive understanding of the photophysical behavior. nih.gov

Computational Assessment of Reaction Mechanisms (e.g., Catalysis, Degradation)

Computational chemistry is a valuable tool for assessing reaction mechanisms, including processes like catalysis and degradation. These methods can simulate chemical reactions at the molecular level, providing details about transition states, energy barriers, and reaction pathways. numberanalytics.commdpi.com Understanding reaction mechanisms is crucial for optimizing chemical processes, designing catalysts, and predicting the stability of compounds under various conditions. mdpi.comntnu.edu.tw

Advanced Analytical Methodologies for C21h20o6 Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide invaluable information about the molecular structure and functional groups of curcumin (B1669340).

UV/Vis Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used technique for the detection and quantification of curcumin due to its characteristic chromophore. Curcumin exhibits strong absorption in the UV-Vis region, primarily owing to its conjugated π-system, which includes the benzene (B151609) rings, carbon-carbon double bonds, and carbonyl groups. sielc.com The maximum absorption wavelength (λmax) for curcumin typically falls within the range of 418 to 429 nm in various solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netsielc.compharmacophorejournal.comjgtps.com This strong absorption band allows for sensitive detection and quantitative analysis using UV-Vis spectrophotometry. pharmacophorejournal.comjgtps.comrjptonline.orgaip.org Studies have shown that the UV spectrum of curcumin can be influenced by the solvent and pH, with shifts observed, particularly in alkaline solutions where degradation can occur. aip.org UV-Vis detection is also commonly coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for monitoring and quantifying curcumin and its related compounds. csic.esmdpi.comiomcworld.comresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential tools for identifying the functional groups present in the curcumin molecule and confirming its structure. These techniques probe the vibrational modes of the molecule, providing a unique spectral fingerprint. Key characteristic absorption bands in the IR and FTIR spectra of curcumin include the stretching vibration of the phenolic O-H group, typically observed around 3500-3509 cm⁻¹. researchgate.netrasayanjournal.co.in Overlapping stretching vibrations of alkenes (C=C) and carbonyl (C=O) groups are often seen in the region of 1625-1628 cm⁻¹. researchgate.netrasayanjournal.co.in Additionally, bands around 1599-1600 cm⁻¹ are attributed to the stretching vibrations of the benzene rings. researchgate.netrasayanjournal.co.in FTIR spectroscopy, often combined with chemometric methods like Partial Least Squares (PLS), has been developed for the quantitative analysis of curcumin in complex matrices such as turmeric extracts. scialert.netjapsonline.comoptica.orgjst.go.jp This approach utilizes specific wavenumber regions (e.g., 2000-950 cm⁻¹ or 1400-1720 cm⁻¹) to build calibration models correlating spectral data with curcumin content determined by reference methods like HPLC. scialert.netjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural elucidation of curcumin, providing information about the arrangement of atoms and their connectivity. Both 1H NMR and 13C NMR spectroscopy are routinely used for the structural characterization of curcumin. nih.gov NMR studies have been particularly important in understanding the tautomerism of curcumin, confirming that it exists predominantly as keto-enol tautomers in various solutions. acs.orgacs.org Specific proton signals in the 1H NMR spectrum, such as those in the aromatic and vinylic regions, are characteristic of curcumin and its related curcuminoids (demethoxycurcumin and bisdemethoxycurcumin). japsonline.comnih.gov For instance, curcumin signals have been observed at chemical shifts around 7.28 ppm (singlet), 3.90 ppm (singlet), and 7.22 ppm (doublet). japsonline.comnih.gov 1H NMR-based metabolite fingerprinting, coupled with chemometrics, has been successfully applied for the authentication and classification of Curcuma species based on their curcuminoid profiles. japsonline.comnih.govnih.gov

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are indispensable for separating curcumin from other compounds in a mixture, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is one of the most widely used and robust techniques for the analysis and quantification of curcumin and its structurally related compounds, demethoxycurcumin (B1670235) and bisdemethoxycurcumin (B1667434). csic.esmdpi.comiomcworld.comsigmaaldrich.comacs.orgresearchgate.netijpsr.comdergipark.org.tr Reversed-phase HPLC, typically employing C18 stationary phases, is commonly utilized for the separation of these curcuminoids based on their differing polarities. csic.esiomcworld.comsigmaaldrich.comacs.orgresearchgate.net Various mobile phase compositions have been reported, including mixtures of methanol, acetonitrile, water, acetic acid, and tetrahydrofuran, often used in isocratic or gradient elution modes. csic.essigmaaldrich.comacs.orgresearchgate.netijpsr.comdergipark.org.tr UV-Vis detection, frequently with a diode array detector (DAD), is the standard detection method, with monitoring typically performed at wavelengths around 420-430 nm, corresponding to curcumin's maximum absorbance. csic.esmdpi.comiomcworld.comresearchgate.netsigmaaldrich.comijpsr.comthemedicon.com

HPLC methods are extensively developed and validated for determining the purity of curcumin standards and in various samples, including raw materials, extracts, and pharmaceutical formulations. mdpi.comiomcworld.comresearchgate.netdergipark.org.tr The method's ability to effectively separate curcumin from other curcuminoids and potential impurities is crucial for accurate quantification. csic.esiomcworld.comacs.orgresearchgate.net Furthermore, HPLC is a key technique in degradation studies of curcumin. Curcumin is known to be susceptible to degradation under various conditions, particularly at higher pH and in the presence of light and oxygen. aip.orgthemedicon.comresearchgate.nettandfonline.com Stability-indicating HPLC methods are developed to separate curcumin from its degradation products, allowing for the monitoring of its stability over time and under different stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic degradation). ijpsr.comthemedicon.comtandfonline.com These studies provide valuable data on the degradation kinetics and pathways of curcumin.

Data from HPLC analysis can provide detailed research findings on the composition of curcuminoid mixtures in turmeric samples. For example, studies have shown varying percentages of curcumin, demethoxycurcumin, and bisdemethoxycurcumin in different turmeric varieties. acs.org

Thin-Layer Chromatography (TLC) for Separation and Optimization

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used in curcumin research for separation, identification, and monitoring purposes. jgtps.comaip.orgunivpancasila.ac.idresearchgate.netseaninstitute.or.idmdpi.com TLC is often employed for the initial separation of curcuminoids from crude extracts and for monitoring fractions during column chromatography purification steps. jgtps.comaip.orgresearchgate.net Silica (B1680970) gel plates are commonly used as the stationary phase. jgtps.comunivpancasila.ac.idresearchgate.netseaninstitute.or.idmdpi.com Various mobile phase systems, typically mixtures of organic solvents such as chloroform, methanol, ethanol (B145695), acetic acid, and hexane (B92381), are used to achieve optimal separation of curcumin from other compounds. jgtps.comunivpancasila.ac.idresearchgate.netseaninstitute.or.idmdpi.com

TLC can effectively separate curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which appear as distinct spots on the chromatogram with characteristic retardation factor (Rf) values depending on the mobile phase composition. jgtps.comjapsonline.com While generally providing lower resolution compared to HPLC, TLC is valuable for rapid qualitative analysis, screening of samples, and optimizing solvent systems for other chromatographic techniques. researchgate.netseaninstitute.or.id Densitometric scanning of developed TLC plates allows for the quantitative determination of curcumin. jgtps.comunivpancasila.ac.idekb.eg High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved separation efficiency and detection limits and is also applied for the simultaneous determination and quantification of curcuminoids. seaninstitute.or.idmdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique employed for the identification and structural elucidation of compounds, including those with the molecular formula C21H20O6. nih.govub.edulibretexts.org High-resolution mass spectrometry (HRMS), such as electrospray ionization ion-trap time-of-flight tandem mass spectrometry (ESI-IT-TOF-MSn) or liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), provides accurate mass measurements of the molecular ion, confirming the elemental composition. nih.govub.eduunimore.it

For curcumin (this compound), the molecular ion peak is typically observed at an m/z value corresponding to its molecular weight, 368.38 g/mol . aip.orgcore.ac.ukijbpas.com In positive ion mode, this is often seen as the protonated molecule [M+H]+ at m/z 369. aip.org Fragmentation analysis, performed using tandem mass spectrometry (MS/MS or MSn), provides crucial information about the compound's structure by breaking down the molecular ion into smaller, characteristic fragment ions. nih.govlibretexts.org

The fragmentation patterns of this compound compounds, such as curcumin, are influenced by their functional groups and carbon skeleton. For curcumin, fragmentation commonly occurs through cleavage of the linker chain and the loss of specific moieties like phenolic or methoxy (B1213986) groups. nih.govaip.org Diagnostic fragment ions can be indicative of the presence and position of these substituents. nih.gov For instance, studies on curcumin have identified fragment ions at m/z values such as 177, 145, 285, and 245, which correspond to specific structural fragments resulting from the dissociation of the curcumin molecule. aip.org

Detailed research findings from mass spectrometry studies on curcumin have helped to confirm its structure and differentiate it from potential isomers or related compounds. ub.edu The use of LC-MS/MS allows for the separation of curcumin from other curcuminoids and compounds in complex mixtures before fragmentation analysis, enhancing the specificity of identification. ub.eduresearchgate.net

X-ray Diffraction and Synchrotron Powder Diffraction for Solid-State Structure

X-ray diffraction (XRD), including both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD), is indispensable for determining the solid-state structure of crystalline compounds with the formula this compound. cambridge.orgcambridge.orgiastate.eduuni-ulm.deuol.de SC-XRD provides a detailed three-dimensional atomic arrangement of a single crystal, yielding precise bond lengths, angles, and conformational information. uni-ulm.deuol.de PXRD, on the other hand, is used for analyzing polycrystalline materials and provides information about the unit cell dimensions, space group, and crystallinity. cambridge.orgiastate.edu

Synchrotron powder diffraction utilizes high-intensity synchrotron X-ray sources, offering higher resolution and faster data collection compared to laboratory PXRD. cambridge.orgcambridge.org This is particularly useful for studying samples with small crystal sizes or limited crystallinity. cambridge.org

Curcumin (this compound) has been the subject of several X-ray diffraction studies to understand its crystal structure and tautomeric form in the solid state. cambridge.orgcambridge.orgresearchgate.net Early single-crystal studies provided initial structural models, while more recent studies using synchrotron powder diffraction have refined these structures and addressed ambiguities, such as the position of the enolic hydrogen atom. cambridge.orgresearchgate.net

Research findings from synchrotron powder diffraction on curcumin have determined its crystal system and lattice parameters. For instance, curcumin has been shown to crystallize in a monoclinic system with space group P2/n. cambridge.orgcambridge.org Refined lattice parameters obtained from synchrotron powder diffraction data include a = 12.6967(1) Å, b = 7.198 52(3) Å, c = 19.9533(2) Å, and β = 95.1241(6)°. cambridge.orgcambridge.org These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal structure. The number of molecules per unit cell (Z) has been determined to be 4 for this form of curcumin. cambridge.orgcambridge.org

X-ray diffraction studies also provide insights into intermolecular interactions, such as hydrogen bonding, which play a significant role in crystal packing and solid-state stability. cambridge.orgnih.gov The technique can differentiate between different polymorphic forms of a compound, which are crystalline structures with the same chemical formula but different arrangements of molecules in the unit cell. researchgate.net

While the search results primarily highlight curcumin as the this compound compound studied by these methods, the principles of X-ray diffraction and synchrotron powder diffraction are broadly applicable to the structural characterization of any crystalline compound with this molecular formula. iastate.edu

Interactive Data Table: Crystal Parameters of Curcumin (this compound) from Synchrotron Powder Diffraction

ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP2/n-
a12.6967(1)Å
b7.198 52(3)Å
c19.9533(2)Å
β95.1241(6)°
Z (Molecules/Unit Cell)4-

Future Perspectives and Emerging Research Directions for C21h20o6

Exploration of Novel Biosynthetic Pathways and Genetic Engineering for Enhanced Production

Traditional methods of obtaining curcumin (B1669340) involve extraction from the Curcuma longa plant, which presents limitations in meeting the increasing global demand. nih.gov Biotechnological approaches, particularly fermentation using genetically engineered microorganisms, offer a promising solution for high-level and sustainable curcumin production. nih.govbiosynsis.com

Research is actively exploring novel biosynthetic pathways and optimizing existing ones in host organisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govbiosynsis.comacs.orgmdpi.com Studies have demonstrated the successful implementation of artificial biosynthetic pathways in E. coli to produce curcuminoids. nih.gov Enhancing the expression levels of genes involved in the phenylpropanoid pathway, a precursor route for curcumin biosynthesis, has shown potential in improving metabolic flux towards curcumin synthesis. nih.gov

Genetic engineering techniques are being employed to manipulate the genetic makeup of microbial strains to enhance their ability to produce and accumulate higher yields of curcumin. biosynsis.com This involves identifying and modifying genes related to curcumin biosynthesis, metabolic regulation, and precursor availability. biosynsis.com For instance, enhancing the supply of essential cofactors like NADH, FADH2, and SAM has been shown to substantially increase the biosynthesis of ferulic acid, a curcumin precursor. nih.gov

Furthermore, engineering host cells and optimizing biosynthetic pathways are crucial for improving efficiency. acs.org Strategies such as overexpression of specific enzymes, like curcuminoid synthase (CUS), the rate-limiting enzyme, have significantly improved curcumin biosynthesis. acs.org Cell membrane engineering has also been explored to optimize membrane morphology and enhance membrane fluidity, which can ameliorate the negative effects of hydrophobic curcumin on the cell. acs.org Biofilm systems of E. coli have also been investigated as platforms for curcumin production, demonstrating higher specific production yields compared to planktonic cells. mdpi.com

Future research in this area aims for a more systematic approach to direct metabolic flux effectively towards curcumin synthesis by defining optimal expression levels for biosynthetic genes. nih.gov The integration of metabolic pathways into the host genome, rather than relying on plasmids, is also being explored to reduce metabolic burden and improve stability. mdpi.com

Rational Design of Next-Generation C21H20O6 Analogs with Improved Target Specificity and Mechanistic Understanding

The development of curcumin analogs is a significant area of research aimed at overcoming the limitations of native curcumin, particularly its poor stability and bioavailability, and enhancing its therapeutic efficacy and target specificity. acs.orgmdpi.comnih.govnih.gov Rational design strategies involve modifying the chemical structure of curcumin to improve its pharmacokinetic properties and biological activity. acs.orgnih.gov

Studies are focused on designing analogs with improved chemical stability, especially in physiological conditions. acs.orgnih.gov Modifications to the β-diketone moiety, which contributes to curcumin's instability, are being explored. nih.gov The introduction of functional groups, such as glycoside moieties, has been found to enhance water solubility and chemical stability. acs.org

Furthermore, rational design aims to create analogs with improved target specificity. By understanding the interactions between curcumin and its molecular targets, researchers can design analogs that bind more effectively and selectively to specific proteins or pathways involved in disease progression. mdpi.comrsc.org Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools in predicting binding affinities and identifying structural features crucial for activity. mdpi.comrsc.org

Research on curcumin analogs has shown promising results in various disease models. For instance, certain dicarbonyl curcumin analogs have demonstrated significantly stronger anti-tumor activity compared to curcumin, with improved stability. nih.gov Analogs with modified structures have also shown enhanced anti-amyloid aggregation activity, which is relevant for neurodegenerative diseases like Alzheimer's. mdpi.com The development of asymmetric monocarbonyl analogs and those fused with specific heterocyclic rings has also shown improved anti-cancer effects and water solubility. nih.gov

Future research will continue to leverage computational modeling and medicinal chemistry to design and synthesize novel curcumin analogs with optimized physicochemical properties, enhanced target specificity, and improved therapeutic profiles for a wider range of diseases.

Deeper Elucidation of Complex Molecular Networks Regulated by this compound

Despite extensive research, the precise and comprehensive understanding of how curcumin interacts with and regulates complex molecular networks within cells and tissues is still evolving. Curcumin is known to be a pleiotropic molecule, influencing multiple signaling pathways and molecular targets. nih.goviiarjournals.orgfrontiersin.orgfrontiersin.org

Future research aims to delve deeper into these intricate molecular networks using advanced systems biology approaches, such as network pharmacology and global gene expression profiling. mdpi.comresearchgate.netfrontiersin.org These approaches allow for the identification of multiple targets and pathways modulated by curcumin in a holistic manner. researchgate.netfrontiersin.org

Further research is needed to fully elucidate the crosstalk between different signaling pathways regulated by curcumin and to understand how these interactions contribute to its diverse biological effects. mdpi.com The role of non-coding RNAs (ncRNAs), which are known to be regulated by curcumin and in turn influence gene expression and signaling pathways, is also an important area for future investigation. frontiersin.orgmdpi.com

Understanding these complex molecular networks at a deeper level will provide a more complete picture of curcumin's mechanisms of action and help identify potential biomarkers for predicting therapeutic response and developing personalized treatment strategies.

Application of Advanced Bioanalytical and Imaging Techniques in Preclinical Research

Advanced bioanalytical and imaging techniques are crucial for conducting rigorous preclinical research on this compound (Curcumin), particularly for understanding its pharmacokinetics, biodistribution, and interactions with biological targets in vivo. dntb.gov.uanih.gov

Future research will increasingly utilize sophisticated bioanalytical methods, such as high-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (LC-MS/MS), for the sensitive and accurate quantification of curcumin and its metabolites in biological matrices like plasma, tissues, and cells. nih.govsemanticscholar.org These methods are essential for conducting detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion. nih.gov

Imaging techniques, such as fluorescence imaging and potentially more advanced modalities, are valuable for visualizing the distribution of curcumin in living organisms and tracking its accumulation in specific organs or tissues. dntb.gov.ua This can provide crucial information about the effectiveness of different delivery systems and help understand the relationship between curcumin concentration at the target site and its therapeutic effect.

The application of these advanced techniques will enable researchers to gain a more comprehensive understanding of curcumin's behavior in vivo, identify factors influencing its bioavailability and target engagement, and support the rational design of improved formulations and treatment strategies.

Development of Novel Delivery Systems to Facilitate Mechanistic In Vivo Studies

The poor water solubility and low bioavailability of this compound (Curcumin) pose significant challenges for conducting mechanistic in vivo studies and translating preclinical findings to clinical applications. nih.goviiarjournals.orgfrontiersin.orgacs.org Therefore, the development of novel delivery systems is a critical area of future research.

Various strategies are being explored to enhance curcumin's solubility, stability, and targeted delivery in vivo. These include the development of nanoparticles, liposomes, micelles, solid lipid nanoparticles, and self-microemulsifying delivery systems. iiarjournals.orgfrontiersin.orgnih.govpreprints.orgnih.govmedicopublication.comnih.gov

Nanoformulations, in particular, have shown promise in improving the pharmacokinetic profile of curcumin, leading to enhanced absorption, increased plasma concentrations, and improved tissue penetration. preprints.orgnih.govnih.gov Liposomal delivery systems have demonstrated potential for targeted delivery to specific tissues, such as tumors, and can sustain curcumin plasma concentrations. nih.govnih.govnih.gov

Future research will focus on optimizing these delivery systems to achieve higher loading capacities, improve stability in biological fluids, control release kinetics, and enhance targeting to specific cell types or tissues involved in disease. preprints.orgnih.govnih.gov The use of smart or responsive delivery systems that can release curcumin in response to specific stimuli in the tumor microenvironment or other pathological sites is also an emerging area.

The development and application of these novel delivery systems are essential for facilitating more robust and reliable mechanistic in vivo studies, enabling researchers to investigate curcumin's biological effects and molecular mechanisms in a more physiologically relevant context, and ultimately pave the way for its successful clinical translation. preprints.orgnih.gov

Q & A

Basic Research Questions

Q. What are the primary challenges in distinguishing between structurally similar C₂₁H₂₀O₆ isomers (e.g., curcumin vs. isoglycycoumarin) using spectroscopic methods?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, curcumin’s conjugated diketone system shows distinct UV-Vis absorption (λmax ~420 nm) compared to isoglycycoumarin’s coumarin backbone (λmax ~320 nm). Differential scanning calorimetry (DSC) can further distinguish melting points (curcumin: ~183°C vs. isoglycycoumarin: ~215°C) .

Q. How can researchers validate the purity of synthetic C₂₁H₂₀O₆ derivatives for pharmacological studies?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-PDA : Monitor purity (>95%) with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Confirm C, H, O composition within ±0.4% of theoretical values.
  • X-ray crystallography : Resolve crystal structures to confirm molecular identity and absence of polymorphic impurities .

Q. What experimental designs are optimal for assessing the stability of C₂₁H₂₀O₆ compounds under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via LC-MS over 24–72 hours. Include controls with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data for C₂₁H₂₀O₆ derivatives across in vitro and in vivo models?

  • Methodological Answer : Perform a systematic review of pharmacokinetic parameters (e.g., bioavailability, half-life) to identify species-specific metabolic differences. Use computational modeling (e.g., molecular docking) to assess target binding affinity variations. Validate with ex vivo assays (e.g., tissue explants) to bridge in vitro-in vivo gaps .

Q. What strategies optimize the synthesis of novel C₂₁H₂₀O₆ analogs with enhanced solubility while retaining bioactivity?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:

  • Variables : Solvent polarity, temperature, catalyst loading.
  • Response Metrics : Yield, solubility (logP via shake-flask method), IC50 in cell-based assays.
  • Statistical Tools : Response surface methodology (RSM) to identify optimal conditions .

Q. How to design a robust structure-activity relationship (SAR) study for C₂₁H₂₀O₆-based antioxidants?

  • Methodological Answer :

  • Step 1 : Synthesize a homologous series with systematic substitutions (e.g., hydroxyl, methoxy groups).
  • Step 2 : Quantify radical scavenging activity via DPPH/ABTS assays.
  • Step 3 : Correlate electronic properties (Hammett σ constants) with bioactivity using multivariate regression analysis. Include crystallographic data to validate steric effects .

Q. What analytical techniques best elucidate the degradation pathways of C₂₁H₂₀O₆ compounds in environmental matrices?

  • Methodological Answer : Use LC-QTOF-MS to identify degradation products via accurate mass and isotopic patterns. Pair with quantum mechanical calculations (e.g., DFT) to predict fragmentation pathways. Environmental relevance is confirmed by testing in soil/water matrices under UV exposure .

Methodological Best Practices

  • Data Reprodubility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
  • Conflict Resolution : For contradictory data, apply triangulation (e.g., cross-validate HPLC results with NMR and in silico simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.